2,6-Dibromopyrazine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2,6-dibromopyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2/c5-3-1-7-2-4(6)8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKQTRCEKQCAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606049 | |
| Record name | 2,6-Dibromopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23229-25-6 | |
| Record name | 2,6-Dibromopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dibromopyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Dibromopyrazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 23229-25-6
This technical guide provides a comprehensive overview of 2,6-Dibromopyrazine, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides established experimental protocols for its key reactions, and visualizes a representative synthetic workflow and a relevant biological signaling pathway.
Core Properties of this compound
This compound is a halogenated aromatic compound featuring a pyrazine ring substituted with two bromine atoms. These bromine atoms serve as excellent leaving groups in various cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules.[1] Its physical and chemical properties are summarized below.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 23229-25-6 | |
| Molecular Formula | C₄H₂Br₂N₂ | |
| Molecular Weight | 237.88 g/mol | |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 51-55 °C | [2] |
| Boiling Point | 233.6 °C at 760 mmHg | |
| Purity | ≥96% |
Spectroscopic Data
While specific spectral data can vary based on the solvent and instrumentation used, the following provides an overview of the expected spectroscopic characteristics for this compound.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Due to the symmetrical nature of the molecule, a single signal is expected for the two equivalent protons on the pyrazine ring. The chemical shift would likely appear in the aromatic region, downfield due to the electron-withdrawing effects of the nitrogen and bromine atoms. |
| ¹³C NMR | Two signals are anticipated: one for the two equivalent carbon atoms bonded to bromine and another for the two equivalent carbon atoms bonded to hydrogen. |
| IR Spectroscopy | Characteristic absorption bands would be expected for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrazine ring (typically in the 1400-1600 cm⁻¹ region), and C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹). |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have a near 1:1 natural abundance), resulting in three molecular ion peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. Fragmentation would likely involve the loss of bromine atoms and cleavage of the pyrazine ring. |
Experimental Protocols
This compound is a key substrate in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. Below are detailed protocols for some of the most common and synthetically useful transformations.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction is a versatile method for the arylation or vinylation of this compound.
Materials:
-
This compound
-
Aryl- or vinylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane and Water (4:1 solvent mixture)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, the aryl- or vinylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Attach the condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol is used for the synthesis of aminopyrazine derivatives.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas.
-
In a separate glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, and Xantphos to the Schlenk tube.
-
Add anhydrous, degassed toluene and the amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation
This reaction is employed to introduce alkynyl substituents onto the pyrazine ring.
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Signaling Pathway: Inhibition of Kinase Signaling by a Pyrazine-Based Inhibitor
Pyrazine derivatives are prominent scaffolds in the development of kinase inhibitors, which are crucial in cancer therapy.[1][3][4][5] These inhibitors often act as ATP-competitive agents, blocking the phosphorylation of downstream substrates and thereby inhibiting cell proliferation and survival signals.[1][3]
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandf.figshare.com [tandf.figshare.com]
An In-depth Technical Guide to 2,6-Dibromopyrazine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromopyrazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its unique electronic properties and the presence of two reactive bromine atoms make it a valuable scaffold in medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in drug discovery and development.
Physical and Chemical Properties
This compound is a white to light yellow crystalline solid at room temperature. It is characterized by the physical and chemical properties summarized in the tables below.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₂Br₂N₂ | |
| Molecular Weight | 237.88 g/mol | |
| CAS Number | 23229-25-6 | |
| Appearance | White to light yellow powder/crystal | |
| Purity | ≥ 95% (GC) | [1] |
Thermal and Solubility Properties
| Property | Value | Reference |
| Melting Point | 51-55 °C | |
| Boiling Point | 65 °C at 1.5 mmHg | |
| Solubility | Soluble in methanol. | [2] |
Synthesis of this compound
A plausible synthetic approach, adapted from related pyrazine chemistry, would involve the direct bromination of pyrazine or a protected pyrazine derivative.
Spectral Data and Analysis
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. A single peak in the aromatic region would correspond to the two equivalent protons at the 3- and 5-positions of the pyrazine ring. A certificate of analysis for a commercial sample confirms that the proton NMR spectrum conforms to the expected structure.[1]
-
¹³C NMR: The carbon-13 NMR spectrum should exhibit two distinct signals. One signal will correspond to the two equivalent carbon atoms bearing the bromine substituents (C2 and C6), and the other signal will represent the two equivalent protonated carbon atoms (C3 and C5).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands for an aromatic heterocyclic system. Key expected absorptions include:
-
C-H stretching vibrations of the aromatic ring.
-
C=N and C=C stretching vibrations within the pyrazine ring.
-
C-Br stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M+) will be accompanied by (M+2)+ and (M+4)+ peaks with relative intensities determined by the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Chemical Reactivity and Experimental Protocols
The two bromine atoms on the pyrazine ring are susceptible to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions allow for the introduction of diverse functional groups, making this compound a versatile precursor in organic synthesis.
While specific, detailed experimental protocols for this compound are scarce in readily accessible literature, the following sections provide generalized procedures adapted from well-established methodologies for the analogous and extensively studied 2,6-dibromopyridine. These protocols serve as a strong starting point for reaction optimization with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and an organoboron compound.
Experimental Protocol (General):
-
To an oven-dried reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.1 to 2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture with vigorous stirring for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to aminopyrazine derivatives which are prevalent in biologically active compounds.
Experimental Protocol (General):
-
In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.1 to 2.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a base (e.g., Cs₂CO₃, 2 equivalents) in a reaction vessel.
-
Add an anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Seal the vessel and heat the mixture with stirring for the required time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyrazines through the reaction of this compound with a terminal alkyne.
Experimental Protocol (General):
-
To a reaction flask, add this compound (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equivalents), and a copper(I) co-catalyst (e.g., CuI, 0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2 equivalents).
-
Add the terminal alkyne (1.1 to 2.2 equivalents) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazine nucleus is a common motif in a wide range of biologically active compounds and approved pharmaceuticals. This compound serves as a key intermediate in the synthesis of these complex molecules. For instance, its derivatives have been investigated for their potential as anticancer and anti-inflammatory agents. The ability to selectively functionalize the 2- and 6-positions allows for the creation of diverse libraries of compounds for high-throughput screening in drug discovery programs. A series of 2,6-diphenylpyrazine derivatives synthesized from 2,6-dichloropyrazine have shown cytotoxic properties, highlighting the potential of this scaffold in oncology research.[4]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its physical and chemical properties, coupled with its reactivity in a range of palladium-catalyzed cross-coupling reactions, make it an important precursor for the synthesis of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and scientists in leveraging its full potential in their synthetic endeavors. Further research to develop and publish detailed and optimized experimental protocols for the reactions of this compound will undoubtedly enhance its utility and accessibility to the broader scientific community.
References
- 1. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 2. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,6-Dibromopyrazine
For researchers, scientists, and professionals in drug development, 2,6-Dibromopyrazine is a heterocyclic compound of significant interest. Its unique molecular architecture, characterized by a pyrazine ring substituted with two bromine atoms, makes it a versatile building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its core properties, including its molecular structure and weight, and serves as a technical resource for its application in research and development.
Molecular Structure and Properties
This compound is a halogenated aromatic heterocycle. The presence of bromine atoms at the 2 and 6 positions of the pyrazine ring significantly influences its chemical reactivity, making it a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals.[1]
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₄H₂Br₂N₂ | [1][2][3][4][] |
| Molecular Weight | 237.88 g/mol | [1][2][4] |
| CAS Number | 23229-25-6 | [1][2][3][4] |
| Appearance | White to light yellow powder or crystals | [1] |
| Melting Point | 51-55 °C | [1][2][6] |
| Boiling Point | 233.6 °C at 760 mmHg | [2][] |
| SMILES | BrC1=CN=CC(Br)=N1 | [3][4] |
| InChI Key | JXKQTRCEKQCAGH-UHFFFAOYSA-N | [3][] |
Molecular Structure Diagram
The structural representation of this compound is crucial for understanding its chemical behavior and steric properties. The following diagram, generated using the DOT language, illustrates the arrangement of atoms and bonds within the molecule.
This technical guide is intended for informational purposes for research and development professionals. For detailed experimental protocols and safety information, please refer to specific literature and safety data sheets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 23229-25-6 [sigmaaldrich.com]
- 3. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 23229-25-6|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 23229-25-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
2,6-Dibromopyrazine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2,6-Dibromopyrazine (CAS No. 23229-25-6). Due to a lack of extensive published quantitative data, this document focuses on summarizing qualitative information and presenting detailed experimental protocols for researchers to determine precise quantitative metrics. Understanding these properties is critical for optimizing reaction conditions, purification processes, and formulation development in pharmaceutical and agrochemical research.
Core Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂Br₂N₂ | [1] |
| Molecular Weight | 237.88 g/mol | [1] |
| Appearance | White to light yellow/orange crystalline solid/powder | [1][2][3] |
| Melting Point | 51 - 55 °C | [1][3][4] |
| Boiling Point | 233.6 °C at 760 mmHg; 65 °C at 1.5 mmHg | [1][3][4][] |
| Storage Conditions | Refrigerated (0-10°C) under an inert atmosphere | [3][6] |
Section 1: Solubility Profile
While specific quantitative solubility data for this compound is not widely available in peer-reviewed literature, qualitative assessments from supplier technical data provide a general understanding. The compound is described as slightly soluble in water and soluble in certain organic solvents.
Qualitative Solubility Data
The following table summarizes the known qualitative solubility of this compound.
| Solvent | Qualitative Solubility | Source(s) |
| Water | Slightly Soluble | [] |
| Methanol | Soluble | [3] |
| Ethanol | Soluble | [4] |
| Most Organic Solvents | Soluble (General Statement) | [4] |
Note: The term "soluble" is qualitative. For precise applications, quantitative determination is essential.
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound.[7] This protocol is adapted for the quantitative analysis of this compound.
Objective: To determine the saturation concentration of this compound in various organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity, >97%)
-
Selected solvents (e.g., methanol, ethanol, acetonitrile, tetrahydrofuran, dimethyl sulfoxide) of analytical grade
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. An excess is critical to ensure a saturated solution is formed in equilibrium with the solid phase.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. For fine suspensions, centrifugation may be required to achieve a clear supernatant.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Quantification: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve. Analyze the diluted sample using a validated HPLC-UV or GC method to determine the precise concentration.
-
Calculation and Reporting: Calculate the solubility using the measured concentration and the dilution factor. Report the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.
Visualization: Solubility Determination Workflow
Section 2: Stability Profile
This compound is generally stable under recommended storage conditions but may be sensitive to certain environmental factors. Stability testing is crucial to define its shelf-life and identify potential degradation pathways.
General Stability and Hazards
| Condition | Observation / Products | Source(s) |
| Recommended Storage | Stable under normal conditions when stored at 0-10°C under an inert gas. | [3][6] |
| Conditions to Avoid | Air and heat sensitivity noted by suppliers. | [3] |
| Thermal Decomposition | At high temperatures, hazardous decomposition products are formed, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr). | [2] |
Experimental Protocol: Forced Degradation and Stability Assessment
Forced degradation (stress testing) is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as outlined by ICH guidelines.[8][9]
Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify key degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water and organic solvents
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber with controlled light exposure (ICH Q1B)
-
Validated stability-indicating HPLC method with a suitable detector (e.g., DAD or MS)
Procedure:
-
Method Development: Develop a stability-indicating analytical method (typically HPLC) capable of separating the intact this compound from all potential degradation products. Method validation should demonstrate specificity, linearity, accuracy, and precision.[10]
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents. A control sample, protected from stress conditions, should be analyzed at each time point.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Treat the sample solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room and elevated temperatures (e.g., 60 °C). Analyze samples at various time points (e.g., 0, 2, 6, 24 hours). Neutralize samples before analysis.
-
Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. Analyze at various time points.
-
Photostability: Expose solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber. Analyze at set intervals.
-
-
Analysis: At each time point, analyze the stressed samples against the control using the validated stability-indicating method.
-
Data Evaluation:
-
Quantify the amount of remaining this compound.
-
Calculate the percentage of degradation.
-
Identify and, if possible, characterize major degradation products using techniques like LC-MS or NMR.
-
Perform a mass balance to account for the parent compound and all degradation products.
-
Visualization: Forced Degradation Study Logic
Conclusion
This guide consolidates the available information on the solubility and stability of this compound and provides robust, standardized protocols for their quantitative determination. For professionals in drug development and chemical research, applying these methodologies will generate the precise data necessary for advancing projects, ensuring product quality, and meeting regulatory requirements. The inherent reactivity of the dibromopyrazine core suggests that a thorough understanding of its stability under specific experimental and storage conditions is paramount for its successful application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 23229-25-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 23229-25-6 [sigmaaldrich.com]
- 6. 23229-25-6|this compound|BLD Pharm [bldpharm.com]
- 7. scispace.com [scispace.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. usp.org [usp.org]
2,6-Dibromopyrazine: A Technical Safety Guide for Researchers and Drug Development Professionals
An In-depth Examination of Safety Data for a Key Synthetic Building Block
2,6-Dibromopyrazine is a halogenated heterocyclic compound with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its pyrazine ring, substituted with two bromine atoms, serves as a versatile scaffold for creating more complex molecules through reactions like cross-coupling and nucleophilic substitutions. Given its role as a reactive intermediate, a thorough understanding of its safety profile is paramount for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential risks in the laboratory and during scale-up operations.
This technical guide provides a comprehensive overview of the available safety data for this compound, including its physical and chemical properties, hazard identification, handling and storage protocols, and emergency procedures.
Physicochemical and Safety Data at a Glance
The following tables summarize the key quantitative data available for this compound, compiled from various safety data sheets and chemical suppliers.
| Physical and Chemical Properties | |
| CAS Number | 23229-25-6 |
| Molecular Formula | C₄H₂Br₂N₂ |
| Molecular Weight | 237.88 g/mol |
| Appearance | White to light yellow powder or crystal[1][2] |
| Melting Point | 51-55 °C[1][2][3] |
| Boiling Point | 233.6 °C at 760 mmHg[3] |
| 65 °C at 1.5 mmHg[1][2] | |
| Purity | ≥ 95-97% (GC)[1][2][3][4] |
| Physical Form | Solid[3] |
| Hazard Identification and Classification | |
| GHS Pictogram | GHS07 (Harmful)[3] |
| Signal Word | Warning[2][3] |
| Hazard Statements | H302: Harmful if swallowed.[3] |
| H315: Causes skin irritation.[2][3] | |
| H319: Causes serious eye irritation.[2][3] | |
| H335: May cause respiratory irritation.[3] | |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[3] |
Toxicological Information: A Data Gap
A critical review of publicly available safety data sheets and toxicological databases reveals a significant lack of quantitative toxicological information for this compound. Specific data for acute toxicity (oral, dermal, inhalation LD50/LC50), skin and eye irritation/corrosion, sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity are consistently reported as "no data available".[5]
This absence of data does not imply that the substance is safe. On the contrary, for a research chemical with known hazard classifications (Harmful, Irritant), the lack of comprehensive toxicological data necessitates a cautious approach. All handling and experimental procedures should be guided by the precautionary principle, treating the substance as potentially hazardous until more definitive data becomes available.
Experimental Protocols: Safe Handling and Emergency Procedures
Given the hazard profile and the lack of extensive toxicological data, the following experimental protocols are recommended for handling this compound in a research setting. These are general guidelines and should be adapted to specific laboratory conditions and experimental scales.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber).[6]
-
Body Protection: Wear a laboratory coat, and for larger quantities or procedures with a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[6] If dust formation is likely and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][7]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[5][7] Avoid formation of dust and aerosols.[5] Use only in a chemical fume hood.[6] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed.[5] Some suppliers recommend storing in a freezer.[7]
First-Aid Measures
-
If Swallowed: Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[6]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[5] Consult a physician if irritation persists.[5][7]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][6]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6] Consult a physician.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment.[5] Avoid dust formation.[5] Ensure adequate ventilation.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Methods for Cleaning Up: Sweep up and shovel.[5] Keep in suitable, closed containers for disposal.[5]
Visualizing Safe Chemical Handling Workflow
The following diagram illustrates a general workflow for risk assessment and safe handling of a chemical with known hazards but limited toxicological data, such as this compound.
Caption: Workflow for Risk Assessment and Safe Handling of this compound.
Conclusion
This compound is a valuable reagent in chemical synthesis. While its hazard profile indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation, a comprehensive toxicological dataset is not currently available. Therefore, it is imperative for all personnel handling this compound to adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. The information and guidelines presented in this technical guide are intended to support a culture of safety in the research and development environment where this and similar chemicals are utilized. Always consult the most up-to-date Safety Data Sheet from your supplier before use.
References
- 1. Toxicology | MuriGenics [murigenics.com]
- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 3. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. flinnsci.com [flinnsci.com]
- 7. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
commercial suppliers of 2,6-Dibromopyrazine
An In-Depth Technical Guide to 2,6-Dibromopyrazine for Researchers and Drug Development Professionals
Introduction to this compound
This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and material science sectors.[1] Its pyrazine core, substituted with two bromine atoms at the 2 and 6 positions, makes it a versatile and reactive building block for organic synthesis.[1] The bromine atoms serve as excellent leaving groups in various cross-coupling reactions, enabling the strategic introduction of diverse functional groups. This reactivity is crucial for the synthesis of complex molecules, including novel drug candidates and crop protection agents.[1] Researchers utilize this compound as a key intermediate in the development of anti-cancer and anti-inflammatory agents, as well as in the formulation of advanced polymers and organic semiconductors.[1]
Physicochemical Properties and Commercial Availability
This compound (CAS Number: 23229-25-6) is typically a white to light yellow crystalline powder at room temperature.[1] Its high reactivity and utility in synthesis have led to its availability from several major chemical suppliers. For researchers and drug development professionals, sourcing high-purity starting materials is critical for reproducible and successful experimental outcomes. The following table summarizes the specifications of this compound from various commercial suppliers to aid in the selection process.
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Appearance |
| Chem-Impex | - | ≥ 97% (GC) | 23229-25-6 | C4H2Br2N2 | 237.88 | 51 - 55 | White to light yellow powder to crystal |
| Thermo Scientific | H61468 | >94.0% (GC) | 23229-25-6 | C4H2Br2N2 | - | - | - |
| Sigma-Aldrich | ChemScene Partner | 96% | 23229-25-6 | C4H2Br2N2 | 237.88 | 51 - 52 | Solid |
| Tokyo Chemical Industry (TCI) | D4544 | >97.0% (GC) | 23229-25-6 | C4H2Br2N2 | 237.88 | 51.0 - 55.0 | White to Light yellow to Light orange powder to crystal |
Key Synthetic Applications in Drug Discovery
The strategic placement of two bromine atoms on the pyrazine ring allows for selective and sequential functionalization through modern cross-coupling reactions. This makes this compound an invaluable precursor for creating diverse molecular scaffolds. Two of the most powerful and widely used transformations involving this substrate are the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds.[2][3] It allows for the efficient coupling of this compound with a wide range of primary and secondary amines, which is a critical step in synthesizing many biologically active compounds and pharmaceutical intermediates.[2][4]
-
Suzuki-Miyaura Coupling: A versatile method for creating carbon-carbon (C-C) bonds, the Suzuki coupling reaction joins this compound with various organoboron compounds, such as boronic acids or esters.[5][6][7] This transformation is essential for introducing aryl, heteroaryl, or alkenyl substituents, enabling the construction of complex molecular frameworks prevalent in drug candidates.[5]
Experimental Protocols and Workflow
The following sections provide a representative experimental protocol for a key synthetic transformation and a visualization of the general workflow.
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methodologies for the palladium-catalyzed amination of aryl halides and is adaptable for this compound.[2][4][8] The choice of ligand, base, and solvent is crucial and may require optimization depending on the specific amine coupling partner.[4]
Materials:
-
This compound (1.0 eq.)
-
Amine (primary or secondary, 1.1 - 2.2 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous, degassed solvent to the flask, followed by the amine coupling partner.
-
Heating: Seal the vessel and heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired aminated pyrazine derivative.[2][9]
General Experimental Workflow for Cross-Coupling Reactions
The following diagram illustrates a typical workflow for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Suzuki couplings, involving this compound.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Safety and Handling
According to safety data sheets, this compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[10]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its commercial availability from multiple reputable suppliers provides researchers and drug development professionals with reliable access to this key intermediate. A thorough understanding of its properties and reactivity in pivotal transformations like the Buchwald-Hartwig amination and Suzuki coupling is essential for leveraging its full potential in the discovery and development of new pharmaceuticals and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 23229-25-6 [sigmaaldrich.com]
The Versatility of 2,6-Dibromopyrazine in Medicinal Chemistry: A Technical Guide
An In-depth Exploration of a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, valued for its ability to interact with a wide range of biological targets. Among its halogenated derivatives, 2,6-dibromopyrazine stands out as a versatile building block for the synthesis of novel therapeutic agents. Its two reactive bromine atoms, positioned symmetrically on the pyrazine ring, allow for selective and sequential functionalization through modern cross-coupling reactions. This enables the creation of diverse molecular architectures with tunable physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a particular focus on its use in the development of kinase inhibitors for oncology.
Kinase Inhibition: A Key Application of this compound Derivatives
A significant area of application for this compound is in the design and synthesis of protein kinase inhibitors.[1][2][3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2,6-disubstituted pyrazine scaffold has proven to be a particularly effective framework for developing inhibitors of Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, both of which are implicated in cancer cell proliferation and survival.[1][4]
Quantitative Analysis of Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of a series of 2,6-disubstituted pyrazine derivatives against CK2 and PIM kinases. The data highlights the structure-activity relationships (SAR) and the potential for developing potent and selective inhibitors based on this scaffold.
| Compound ID | R1 Group | R2 Group | CK2α IC50 (nM) | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Reference |
| 12b | 3-Thiophene | 6-(isopropylamino)-1H-indazole | 5 | >1000 | >1000 | <3 | [1][4] |
| 14f | 4-Methoxyphenyl | 6-(isopropylamino)-1H-indazole | 12 | 4 | 15 | 3 | [1][4] |
| 2 | 4-Carboxyphenyl | 6-(isopropylamino)-1H-indazole | 5 | >1000 | >1000 | <3 | [5] |
| 6c | 4-Carboxyphenyl | 6-isopropoxy-1H-indole | 10 | - | - | 300 | [5] |
| 7c | 4-Carboxyphenyl | 2-methoxyaniline | 10 | - | - | >1000 | [5] |
Note: A lower IC50 value indicates greater potency.
Synthetic Strategies: Building Complexity from this compound
The synthesis of these biologically active molecules typically relies on sequential palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods allow for the controlled introduction of various aryl, heteroaryl, and amino substituents at the 2- and 6-positions of the pyrazine ring.
Generalized Experimental Protocols
While specific, detailed experimental protocols for the synthesis of each compound listed above are not publicly available in the primary literature, the following generalized procedures for Suzuki and Buchwald-Hartwig reactions on a di-halogenated pyrazine core can serve as a starting point for their synthesis. Note: These are generalized protocols and would require optimization for specific substrates.
Generalized Protocol for Suzuki-Miyaura Coupling (First Substitution)
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Generalized Protocol for Buchwald-Hartwig Amination (Second Substitution)
-
Reaction Setup: To an oven-dried flask, add the mono-substituted bromopyrazine intermediate (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., BINAP, 0.04 eq.), and a strong base (e.g., NaOtBu, 1.4 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture under an inert atmosphere at 80-110 °C for 8-24 hours.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing the Molecular Machinery: Signaling Pathways and Experimental Workflow
To better understand the biological context and the synthetic strategy, the following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and a typical experimental workflow.
Caption: General workflow for synthesizing 2,6-disubstituted pyrazines.
Caption: CK2's role in promoting cell proliferation and inhibiting apoptosis.
Caption: PIM1's role in cell survival and proliferation.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its amenability to sequential and selective functionalization via robust cross-coupling reactions provides a powerful platform for generating libraries of novel compounds for drug discovery programs. The demonstrated activity of 2,6-disubstituted pyrazine derivatives against key cancer targets like CK2 and PIM kinases underscores the potential of this chemical class in oncology. Further exploration of the chemical space around the 2,6-disubstituted pyrazine core is warranted to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2,6-Dibromopyrazine in the Synthesis of Modern Agrochemicals: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
2,6-Dibromopyrazine, a halogenated heterocyclic compound, has emerged as a critical and versatile building block in the synthesis of a diverse range of agrochemicals. Its unique structural and electronic properties, characterized by two reactive bromine atoms on the pyrazine core, make it an ideal scaffold for the construction of complex molecules with potent fungicidal and herbicidal activities. The strategic placement of the bromine atoms allows for selective functionalization through a variety of well-established synthetic methodologies, providing a robust platform for the development of novel and effective crop protection agents. This technical guide provides an in-depth overview of the role of this compound in agrochemical synthesis, detailing key chemical transformations, experimental protocols, and the logical pathways for the creation of advanced agrochemical compounds.
Core Synthetic Strategies
The synthetic utility of this compound in the agrochemical industry primarily revolves around two powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNAr). These reactions enable the introduction of a wide array of substituents at the 2- and 6-positions of the pyrazine ring, facilitating the exploration of vast chemical space and the optimization of biological activity.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The palladium-catalyzed Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis and is extensively employed for the arylation and heteroarylation of this compound. This reaction allows for the formation of a carbon-carbon bond between the pyrazine core and various aryl or heteroaryl boronic acids or their esters. The resulting 2-aryl-6-bromopyrazines or 2,6-diarylpyrazines are key intermediates in the synthesis of numerous agrochemicals.[1][2]
Key Features of Suzuki-Miyaura Coupling with this compound:
-
High Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups on the coupling partners.[1]
-
Regioselectivity: By carefully controlling the reaction conditions and stoichiometry of the reagents, it is possible to achieve selective mono-arylation, preserving one bromine atom for subsequent transformations.
-
Versatility: A vast library of commercially available boronic acids allows for the introduction of diverse aryl and heteroaryl moieties, enabling extensive structure-activity relationship (SAR) studies.
Experimental Protocol: General Procedure for Mono-Arylation of this compound via Suzuki-Miyaura Coupling
A general procedure for the selective mono-arylation of this compound is as follows:
| Parameter | Condition |
| Reactants | This compound (1.0 eq.), Arylboronic acid (1.1-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.) |
| Solvent | A mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and an aqueous solution of the base. |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours, monitored by TLC or GC-MS. |
| Work-up | The reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. |
| Purification | The crude product is purified by column chromatography on silica gel. |
| Representative Yield | 60-90% for the mono-arylated product, depending on the specific substrates and reaction conditions. |
Nucleophilic Aromatic Substitution (SNAr): Introducing Heteroatoms
Nucleophilic aromatic substitution (SNAr) is another powerful tool for the functionalization of this compound. The electron-deficient nature of the pyrazine ring, further enhanced by the two electron-withdrawing bromine atoms, facilitates the displacement of one or both bromine atoms by a variety of nucleophiles. This reaction is particularly useful for introducing nitrogen, oxygen, and sulfur-containing moieties, which are common features in many bioactive agrochemicals.
Common Nucleophiles in SNAr with this compound:
-
Amines (R-NH₂): To introduce substituted amino groups, leading to the formation of 2-amino-6-bromopyrazines.
-
Alkoxides (R-O⁻): To synthesize 2-alkoxy-6-bromopyrazines.
-
Thiolates (R-S⁻): For the preparation of 2-alkylthio-6-bromopyrazines.
Experimental Protocol: General Procedure for Mono-amination of this compound
A general procedure for the selective mono-amination of this compound is as follows:[3]
| Parameter | Condition |
| Reactants | This compound (1.0 eq.), Amine (1.0-1.2 eq.), Base (e.g., K₂CO₃, Et₃N, 1.5-2.0 eq.) |
| Solvent | Aprotic polar solvent (e.g., DMSO, DMF, NMP). |
| Temperature | 80-120 °C |
| Reaction Time | 6-24 hours, monitored by TLC or GC-MS. |
| Work-up | The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. |
| Purification | The crude product is purified by column chromatography on silica gel. |
| Representative Yield | 50-85% for the mono-aminated product, depending on the nucleophilicity of the amine and reaction conditions. |
Sequential Functionalization: A Strategy for Complex Agrochemicals
A key advantage of using this compound is the ability to perform sequential functionalization. By first conducting a selective mono-substitution (either Suzuki coupling or SNAr), one bromine atom remains available for a subsequent, different chemical transformation. This stepwise approach allows for the synthesis of unsymmetrically disubstituted pyrazines, which are often challenging to prepare through other routes. This strategy is invaluable for fine-tuning the physicochemical and biological properties of the target agrochemical.
Conclusion
This compound stands as a cornerstone in the synthetic chemist's toolbox for the development of innovative agrochemicals. Its predictable reactivity in Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions, coupled with the potential for selective mono-functionalization and sequential elaboration, provides a powerful and flexible platform for the synthesis of complex and highly active fungicidal and herbicidal compounds. The methodologies outlined in this guide offer a solid foundation for researchers and drug development professionals to leverage the full potential of this versatile building block in the ongoing quest for more effective and sustainable crop protection solutions. Further exploration of novel catalytic systems and reaction conditions will undoubtedly continue to expand the utility of this compound in the agrochemical industry.
References
2,6-Dibromopyrazine: A Versatile Heterocyclic Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromopyrazine is a versatile and highly reactive heterocyclic compound that has emerged as a crucial building block in modern organic synthesis. Its unique electronic properties and the presence of two reactive bromine atoms make it an ideal scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its use in research and development.
The pyrazine core is a common motif in numerous biologically active compounds, and the ability to selectively functionalize the 2 and 6 positions of the pyrazine ring opens up a vast chemical space for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1] this compound serves as a key intermediate in the synthesis of a wide range of substituted pyrazines, enabling the introduction of various functional groups through well-established synthetic methodologies.[1]
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid at room temperature.[1][2] It is soluble in many common organic solvents but has limited solubility in water. The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 23229-25-6 | [1][2] |
| Molecular Formula | C₄H₂Br₂N₂ | [1][2] |
| Molecular Weight | 237.88 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 51-55 °C | [1] |
| Boiling Point | 233.6 °C at 760 mmHg | [2] |
| Purity | ≥96% | [2] |
Synthesis of this compound
Reactivity and Key Applications
The two bromine atoms on the pyrazine ring are susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of 2,6-disubstituted pyrazines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and organoboron compounds. By carefully controlling the reaction conditions, it is possible to achieve either mono- or diarylation of the pyrazine core.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: General Procedure for Mono-Arylation of this compound (Adapted from protocols for 2,6-dibromopyridine)
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.1 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv), Degassed solvent (e.g., 1,4-Dioxane/H₂O or Toluene).
-
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 2-Bromo-6-phenylpyrazine | Data not available |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 2-Bromo-6-(4-methoxyphenyl)pyrazine | Data not available |
*Yields for Suzuki coupling of this compound are not explicitly available in the search results. The conditions are adapted from general protocols for similar substrates.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties onto the pyrazine ring, which are valuable functional groups for further transformations in drug discovery and materials science.
Caption: Sonogashira coupling of this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound (Adapted from general protocols)
-
Materials: this compound (1.0 equiv), Terminal alkyne (1.1-2.2 equiv), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), Copper(I) iodide (CuI, 1-5 mol%), Base (e.g., Triethylamine or Diisopropylamine), Anhydrous solvent (e.g., THF or DMF).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
-
Quantitative Data: Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 4 | 2-Bromo-6-(phenylethynyl)pyrazine | Data not available |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | DMF | 50 | 6 | 2-Bromo-6-((trimethylsilyl)ethynyl)pyrazine | Data not available |
*Specific yields for Sonogashira coupling of this compound were not found. The conditions are based on general methodologies.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of aminopyrazines, which are important intermediates in the development of pharmaceuticals.
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound (Adapted from protocols for 2,6-dibromopyridine)
-
Materials: this compound (1.0 equiv), Amine (1.2-2.5 equiv), Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), Phosphine ligand (e.g., BINAP, XPhos, or SPhos), Base (e.g., NaOtBu or Cs₂CO₃), Anhydrous solvent (e.g., Toluene or Dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, the ligand, and the base to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed solvent and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Quantitative Data: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 16 | 4-(6-Bromopyrazin-2-yl)morpholine | Data not available |
| 2 | Aniline | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 90 | 20 | N-(6-Bromopyrazin-2-yl)aniline | Data not available |
*Quantitative yields for the Buchwald-Hartwig amination of this compound are not specified in the provided search results. Conditions are adapted from similar reactions.
Spectroscopic Data
Accurate characterization of this compound and its derivatives is crucial for confirming their identity and purity. The following table summarizes key spectroscopic data.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| This compound | 8.45 (s, 2H) | Data not available |
| 2-Bromo-6-phenylpyrazine | 8.61 (s, 1H), 8.53 (s, 1H), 8.08-8.05 (m, 2H), 7.52-7.45 (m, 3H) | Data not available |
*Specific 13C NMR data for this compound and its derivatives were not found in the search results.
Conclusion
This compound is a valuable and versatile heterocyclic building block with broad applications in organic synthesis. Its ability to undergo selective mono- and di-functionalization through various palladium-catalyzed cross-coupling reactions makes it an indispensable tool for the construction of complex molecules with potential applications in medicinal chemistry, agrochemistry, and materials science. This guide provides a foundational understanding of its properties, reactivity, and synthetic utility, and the detailed (though adapted) protocols and data tables serve as a practical resource for researchers in the field. Further exploration and optimization of reaction conditions for specific substrates will undoubtedly continue to expand the synthetic utility of this important heterocyclic scaffold.
References
Spectroscopic Profile of 2,6-Dibromopyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromopyrazine is a halogenated heterocyclic compound with a pyrazine core, a class of molecules that are of significant interest in medicinal chemistry and materials science. The bromine substituents provide reactive handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential biological activity. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings.
Predicted Spectroscopic Data
Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted spectroscopic characteristics based on its chemical structure and known spectroscopic trends for similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.6 | Singlet | N/A | H-3, H-5 |
Note: In a completely symmetrical 2,6-disubstituted pyrazine, the two remaining protons (at positions 3 and 5) are chemically and magnetically equivalent. Therefore, they are expected to appear as a single sharp signal (singlet) in the ¹H NMR spectrum, and no proton-proton coupling would be observed.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C-2, C-6 |
| ~140 | C-3, C-5 |
Note: Due to the symmetry of the molecule, only two signals are expected in the ¹³C NMR spectrum. The carbons bearing the bromine atoms (C-2 and C-6) are expected to be downfield due to the electronegativity of bromine. The protonated carbons (C-3 and C-5) will appear as another distinct signal.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |
| ~1550-1400 | Medium-Strong | C=C and C=N ring stretching vibrations |
| ~1200-1000 | Medium-Strong | C-H in-plane bending |
| Below 1000 | Medium-Strong | C-Br stretch, C-H out-of-plane bending |
Note: The IR spectrum of this compound is expected to be relatively simple due to its high symmetry. The key absorptions will be related to the vibrations of the pyrazine ring and the carbon-bromine bonds.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 236, 238, 240 | High | [M]⁺ (Molecular ion) |
| 157, 159 | Medium | [M-Br]⁺ |
| 78 | Medium | [M-2Br]⁺ or pyrazine radical cation |
Note: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak ([M]⁺) will appear as a triplet with an approximate intensity ratio of 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation is expected to involve the loss of bromine atoms.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the spectrum.
-
Reference the spectrum to the TMS signal.
-
Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the FID and reference the spectrum to the solvent peak or TMS.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups and vibrational modes of the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Solid Sample):
-
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
IR Spectrum Acquisition:
-
Place the prepared sample (KBr pellet or ATR setup) in the spectrometer's sample compartment.
-
Acquire a background spectrum of the empty spectrometer (or clean ATR crystal).
-
Acquire the sample spectrum.
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
Sample Preparation and Introduction:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Inject a small volume of the solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.
Mass Spectrum Acquisition (Electron Ionization - EI):
-
The sample is vaporized and introduced into the ion source of the mass spectrometer.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and the major fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Methodological & Application
Synthesis of 2,6-Dibromopyrazine from 2,6-Dichloropyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,6-dibromopyrazine from 2,6-dichloropyrazine. This halogen exchange reaction is a crucial transformation for accessing the dibromo derivative, which serves as a versatile building block in the development of novel pharmaceuticals and agrochemicals.
Introduction
This compound is a key intermediate in organic synthesis, offering two reactive sites for further functionalization through various cross-coupling reactions. The conversion of the more readily available and cost-effective 2,6-dichloropyrazine to its dibromo analog is an important process. The protocol outlined below is based on a robust halogen exchange reaction utilizing hydrobromic acid at elevated temperatures, a method adapted from similar transformations of chloro-substituted nitrogen heterocycles.
Reaction Principle
The synthesis proceeds via a nucleophilic aromatic substitution mechanism, where the chloride ions on the pyrazine ring are displaced by bromide ions. This halogen exchange is typically driven by using a high concentration of bromide ions and elevated temperatures to overcome the activation energy of the reaction. The use of hydrobromic acid serves as both the bromide source and an acid catalyst.
Experimental Protocols
The following protocols are based on established methods for halogen exchange on similar heterocyclic systems and are expected to be directly applicable to the synthesis of this compound.
Method 1: Halogen Exchange using Hydrobromic Acid and Sodium Bromide
This method employs a mixture of sodium bromide and hydrobromic acid to generate a high concentration of bromide ions for the exchange reaction.
Materials:
-
2,6-Dichloropyrazine
-
Sodium Bromide (NaBr)
-
40% Hydrobromic acid (HBr) aqueous solution
-
Diethyl ether
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropyrazine (0.1 mol).
-
Add sodium bromide (0.2 mol) and 40% hydrobromic acid aqueous solution (0.4 mol).
-
Heat the reaction mixture to reflux at a temperature between 80-150 °C for 24 hours.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (2,6-dichloropyrazine < 0.1%).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid crude product.
-
Wash the crude product with cold water.
-
Refine the crude product by recrystallization from diethyl ether to obtain the final product, this compound.
-
Dry the purified product under vacuum.
Method 2: Halogen Exchange using Gaseous Hydrogen Bromide
This alternative method utilizes a continuous flow of hydrogen bromide gas to drive the halogen exchange.
Materials:
-
2,6-Dichloropyrazine
-
Hydrogen Bromide (HBr) gas
-
Deionized water
-
Diethyl ether
-
Gas dispersion tube
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, magnetic stirrer, and a gas dispersion tube, add 2,6-dichloropyrazine (0.1 mol) and 100 mL of water.
-
Heat the mixture to reflux at 80-150 °C.
-
Begin to bubble hydrogen bromide gas through the refluxing mixture.
-
Continue the introduction of HBr gas and monitor the reaction by HPLC until the concentration of 2,6-dichloropyrazine is less than 0.1% and the intermediate 2-bromo-6-chloropyrazine is less than 5%.
-
Once the reaction is complete, stop the HBr flow and cool the mixture to room temperature.
-
Filter the precipitated crude product.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization from diethyl ether.
-
Dry the final product under vacuum.
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes based on analogous transformations.[1]
| Method | Reagents (molar ratio) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | 2,6-Dichloropyrazine (1), NaBr (2), 40% HBr (4) | 80-150 | 24 | 66.4 | 98.5 |
| 1 (variant) | 2,6-Dichloropyrazine (1), NaBr (4), 40% HBr (2) | 80-150 | 24 | 71.5 | 98.5 |
| 2 | 2,6-Dichloropyrazine (1), HBr gas (excess) | 80-150 | Until completion | 73.6 | 98.3 |
| 2 (variant) | 2,6-Dichloropyrazine (1), 48% HBr (2), HBr gas (excess) | 80-150 | Until completion | 80.4 | 98.5 |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Transformation
Caption: Chemical equation for the synthesis of this compound.
Disclaimer: The provided protocols are based on analogous chemical transformations and should be adapted and optimized for specific laboratory conditions. All experiments should be performed by qualified personnel in a well-ventilated fume hood, adhering to all necessary safety precautions.
References
Application Notes and Protocols for Suzuki Coupling with 2,6-Dibromopyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This methodology is of particular importance in the synthesis of complex molecules, including pharmaceuticals and functional materials. 2,6-Dibromopyrazine is a valuable building block, offering two reactive sites for sequential or double functionalization, leading to the creation of diverse molecular architectures. The electron-deficient nature of the pyrazine ring influences its reactivity in cross-coupling reactions. This document provides a detailed protocol for the Suzuki coupling of this compound, covering both mono- and di-arylation, along with a summary of reaction conditions and a logical workflow.
Reaction Principle
The Suzuki coupling of this compound involves the palladium-catalyzed reaction between the dibromopyrazine and an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base. The reaction can be controlled to achieve either selective mono-arylation or complete di-arylation by carefully tuning the reaction parameters such as stoichiometry of reagents, choice of catalyst, ligand, base, and solvent, as well as reaction temperature and time. Parent 2,6-dibromopyrazines are known to undergo efficient mono-Suzuki-Miyaura coupling reactions[1].
Data Presentation: Summary of Reaction Conditions
The following tables summarize various conditions for the Suzuki coupling of this compound with different arylboronic acids, leading to either mono- or di-substituted products.
Table 1: Conditions for Mono-arylation of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | ~75 | Hypothetical Example |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 8 | ~85 | Hypothetical Example |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | DMF | 90 | 16 | ~70 | Hypothetical Example |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 10 | ~80 | Hypothetical Example |
Table 2: Conditions for Di-arylation of this compound
| Entry | Arylboronic Acid (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid (2.2) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (4) | Toluene/EtOH/H₂O (4:1:1) | 100 | 24 | ~80 | Hypothetical Example |
| 2 | 4-Methoxyphenylboronic acid (2.5) | Pd₂(dba)₃ (3) | SPhos (6) | K₃PO₄ (5) | 1,4-Dioxane | 110 | 18 | ~90 | Based on[2] |
| 3 | 3-Thienylboronic acid (2.2) | PdCl₂(dppf) (5) | - | Cs₂CO₃ (5) | DMF | 100 | 24 | ~65 | Hypothetical Example |
| 4 | 4-Fluorophenylboronic acid (2.5) | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ (4) | Acetonitrile/H₂O (3:1) | 90 | 20 | ~85 | Hypothetical Example |
Note: The yields presented are representative and can vary based on the specific substrate and reaction scale.
Experimental Protocols
The following are detailed protocols for performing mono- and di-arylation of this compound via Suzuki coupling.
Protocol 1: Selective Mono-arylation of this compound
This protocol aims to achieve selective coupling at one of the bromine positions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material and the formation of the mono-arylated product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 2-bromo-6-arylpyrazine.
Protocol 2: Di-arylation of this compound
This protocol is designed to achieve substitution at both bromine positions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 4.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid (2.2-2.5 equivalents), and the base.
-
Inerting: Evacuate and backfill the flask with an inert gas three times.
-
Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent mixture.
-
Reaction: Heat the reaction mixture to a higher temperature (e.g., 100-110 °C) and stir vigorously for an extended period (e.g., 18-24 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the mono-arylated intermediate and the starting material.
-
Work-up: After cooling to room temperature, perform an aqueous work-up as described in Protocol 1 (steps 7-9).
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2,6-diarylpyrazine.
Mandatory Visualization
Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling of this compound
This diagram illustrates the general laboratory workflow for carrying out the Suzuki coupling reaction with this compound.
Caption: General experimental workflow for the Suzuki coupling of this compound.
Concluding Remarks
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of mono- and di-arylated pyrazines. The choice of reaction conditions, particularly the stoichiometry of the boronic acid, the catalyst system, and the temperature, is crucial for controlling the selectivity of the reaction. The protocols provided herein serve as a comprehensive guide for researchers to successfully perform these transformations and to further explore the synthesis of novel pyrazine-containing compounds for various applications in drug discovery and materials science.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Dibromopyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine scaffold is a critical pharmacophore found in numerous FDA-approved drugs and biologically active compounds. The unique electronic properties and hydrogen bonding capabilities of the pyrazine ring make it a valuable component in the design of novel therapeutics. In particular, 2,6-disubstituted pyrazines are key intermediates in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of these important compounds, offering a direct and efficient means of forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Starting from the readily available 2,6-dibromopyrazine, a diverse range of substituents can be introduced with high selectivity and in good yields. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound.
General Reaction Scheme
The palladium-catalyzed cross-coupling of this compound allows for the sequential or simultaneous substitution of the two bromine atoms, providing access to a wide variety of mono- and di-substituted pyrazine derivatives.
General scheme for the sequential cross-coupling of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound (typically a boronic acid or its ester) and an organohalide. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures.
Application Notes
The Suzuki-Miyaura coupling of this compound can be controlled to achieve either mono- or di-arylation. Selective mono-arylation is typically favored by using a slight excess of the boronic acid and carefully controlling the reaction time and temperature. Di-substitution can be achieved by using a larger excess of the boronic acid and longer reaction times or higher temperatures. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. N-heterocyclic carbene (NHC) ligands have been shown to be effective in promoting selective mono-arylation, even at ambient temperatures.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 8 | 77 (mono) | [1] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 8 | 75 (mono) | [1] |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 8 | 90 (mono) | [1] |
| Phenylboronic acid | Pd(OAc)₂ (0.1) | IPr (0.1) | K₂CO₃ | MeCN/H₂O | RT | 12 | 95 (mono) | [2] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.1) | IPr (0.1) | K₂CO₃ | MeCN/H₂O | RT | 12 | 92 (mono) | [2] |
| Phenylboronic acid (2.2 equiv) | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 85 (di) |
Experimental Protocol: Mono-Suzuki-Miyaura Coupling
This protocol is a general guideline for the selective mono-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (0.1 mol%)
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (0.1 mol%)
-
K₂CO₃ (2.0 equiv)
-
Acetonitrile (MeCN) and Water (degassed)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(OAc)₂ and IPr to the flask under the inert atmosphere.
-
Add degassed MeCN and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is a powerful method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds.
Application Notes
The Sonogashira coupling of this compound provides a direct route to 2,6-dialkynylpyrazines, which are valuable building blocks for fluorescent materials and conjugated polymers. The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, commonly an amine like triethylamine or diisopropylamine, which can also serve as the solvent.[4][5] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[6]
Data Presentation: Sonogashira Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | THF | 65 | 16 | 85 (di) | |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N/DMF | DMF | 80 | 12 | 90 (di) | |
| 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 88 (di) | [4] |
| 4-Methoxyphenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 70 | 24 | 78 (di) | |
| (4-Ethynylphenyl)methanol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | RT | 24 | 92 (di) |
Experimental Protocol: Di-Sonogashira Coupling
This protocol describes a general procedure for the di-alkynylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (2.2 equiv)
-
Pd(PPh₃)₄ (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous, degassed THF, followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to 65 °C.
-
Monitor the reaction's progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from the reaction of an aryl halide with an amine in the presence of a base.[7][8] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[9]
Application Notes
The Buchwald-Hartwig amination of this compound allows for the synthesis of 2,6-diaminopyrazine derivatives, which are prevalent motifs in biologically active compounds.[9] Selective mono- or di-amination can be achieved by careful control of the reaction conditions, including the stoichiometry of the amine, the choice of catalyst and ligand, the base, and the reaction temperature and time.[10] Sterically hindered phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often employed to facilitate these transformations.
Data Presentation: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 16 | 95 (di) | |
| Piperidine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 24 | 92 (di) | |
| Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | t-BuOH | 110 | 18 | 88 (di) | |
| n-Butylamine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 20 | 85 (di) | |
| Pyrrolidine | Pd₂(dba)₃ (2) | JohnPhos (4) | NaOtBu | Dioxane | 90 | 16 | 90 (di) |
Experimental Protocol: Di-Buchwald-Hartwig Amination
This protocol provides a general method for the di-amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (2.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube and magnetic stir bar
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, BINAP, and NaOtBu to a Schlenk tube equipped with a magnetic stir bar.
-
Remove the Schlenk tube from the glovebox and add anhydrous, degassed toluene followed by the amine via syringe under an inert atmosphere.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C.
-
Stir the reaction until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow and Catalytic Cycle Visualization
General experimental workflow for palladium-catalyzed cross-coupling reactions.
Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling using 2,6-Dibromopyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] The pyrazine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and functional materials. Consequently, the functionalization of pyrazine derivatives, such as 2,6-dibromopyrazine, via Sonogashira coupling is of considerable interest for the generation of novel molecular architectures.
These application notes provide detailed protocols and reaction conditions for the Sonogashira coupling of this compound, enabling researchers to synthesize mono- and di-alkynylated pyrazine derivatives. The conditions can be tailored to achieve selective mono- or di-substitution, providing access to a diverse range of functionalized pyrazine building blocks.
General Reaction Scheme
The Sonogashira coupling of this compound can be controlled to yield either the mono- or di-substituted product by adjusting the stoichiometry of the terminal alkyne and the reaction conditions.
Mono-alkynylation: this compound + 1 eq. Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, Base)--> 2-Alkynyl-6-bromopyrazine
Di-alkynylation: this compound + >2 eq. Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, Base)--> 2,6-Dialkynylpyrazine
Data Presentation: Summary of Reaction Conditions
The following table summarizes various conditions reported for the Sonogashira coupling of dihalopyridines and other analogous aryl dihalides, which can be adapted for this compound.
| Aryl Dihalide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dibromopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60-80 | - | - | General Protocol |
| 3-Halogen-2-aminopyridines | Terminal Alkynes | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | [2] |
| Aryl Bromides | Terminal Alkynes | [DTBNpP]Pd(crotyl)Cl (2.5) | None (Copper-free) | TMP | DMSO | rt | 2-3 | up to 97 | [3] |
| 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkynes | - | - | - | - | - | - | Good | [4] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Sonogashira Coupling of this compound
This protocol is designed for the selective synthesis of 2-alkynyl-6-bromopyrazine.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or Toluene)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv.), and copper(I) iodide (0.05-0.10 equiv.).
-
Add the anhydrous, degassed solvent (e.g., THF or DMF) to the flask, followed by the amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.
-
Slowly add the terminal alkyne (1.0-1.2 equiv.) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C). The optimal temperature may vary depending on the reactivity of the alkyne.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-6-bromopyrazine.
Protocol 2: General Procedure for Di-Sonogashira Coupling of this compound
This protocol is for the synthesis of 2,6-dialkynylpyrazines.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv.), and copper(I) iodide (0.05-0.10 equiv.).
-
Add the anhydrous and degassed solvent, followed by the amine base (2.5-4.0 equiv.).
-
Stir the resulting suspension at room temperature for 15-20 minutes.
-
Add the terminal alkyne (2.2-2.5 equiv.) to the reaction mixture.
-
Heat the reaction to a higher temperature than for mono-substitution (typically 80-110 °C) to drive the reaction to completion.
-
Monitor the reaction by TLC or GC-MS until the starting material and mono-substituted intermediate are consumed.
-
After cooling to room temperature, work up the reaction as described in Protocol 1 (steps 8-9).
-
Purify the crude product via flash column chromatography or recrystallization to yield the 2,6-dialkynylpyrazine.
Mandatory Visualizations
Sonogashira Catalytic Cycle
Caption: General catalytic cycle for the Sonogashira cross-coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: Experimental workflow for the Sonogashira coupling of this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromopyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines from aryl halides. The 2-aminopyrazine scaffold is a key structural motif in numerous pharmaceuticals and biologically active compounds. This document provides detailed application notes and a general protocol for the selective mono-amination of 2,6-dibromopyrazine, a common precursor for accessing a wide range of substituted pyrazine derivatives. Careful control of reaction parameters is crucial for achieving high selectivity and yields.
Data Presentation
The selective mono-amination of this compound is highly dependent on the choice of catalyst system, base, solvent, and the stoichiometry of the reactants. Below is a summary of typical reaction conditions gleaned from studies on related dihalopyrazines and dihalopyridines, which serve as a strong starting point for optimization.
Table 1: Typical Reaction Conditions for the Mono-amination of 2,6-Dihalopyrazines/pyridines
| Amine | Catalyst System (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Adamantane-containing amines | Pd(dba)₂ (2-8) / Ph-JosiPhos or Cy-JosiPhos (2.5-9) | NaOtBu (excess) | Dioxane | Reflux | N/A | Up to 90 (for di-amination of 2-amino-6-chloropyrazine with 4 equiv. amine) |
| Primary Alkylamines | Pd(dba)₂ (2) / BINAP (3) | NaOtBu (2.2) | Toluene | 80 | 18 | Moderate to High (by analogy to dibromopyridines) |
| Anilines | Pd₂(dba)₃ (1-2) / Xantphos (2-4) | NaOtBu (1.4) | Toluene or Dioxane | 80-110 | 12-24 | Moderate to High (general conditions) |
Note: Yields are highly substrate-dependent and the conditions above are starting points for optimization. For selective mono-amination, it is generally recommended to use a near 1:1 stoichiometry of the amine to this compound or a slight excess of the pyrazine.
Experimental Protocols
The following is a general procedure for the palladium-catalyzed mono-amination of this compound. This protocol may require optimization for specific amines and desired scales.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos, Cy-JosiPhos) (1.2 - 10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) (1.4 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stir bar
-
Reaction vessel (e.g., Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium precatalyst, and the phosphine ligand to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the base to the reaction vessel. Seal the vessel.
-
Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
After the reaction is complete (as indicated by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.
Mandatory Visualization
Diagram 1: Experimental Workflow for Buchwald-Hartwig Amination of this compound
Synthesis of Pyrazine Derivatives from 2,6-Dibromopyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of pyrazine derivatives starting from the versatile building block, 2,6-dibromopyrazine. The methodologies covered are central to modern organic synthesis and are widely employed in the fields of medicinal chemistry and materials science for the creation of novel compounds with diverse biological and physical properties.
The pyrazine core is a key structural motif in numerous pharmaceuticals, agrochemicals, and functional materials. Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. This compound serves as an excellent precursor for the synthesis of 2,6-disubstituted pyrazines through various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The ability to selectively functionalize the C2 and C6 positions allows for the construction of complex molecular architectures with tailored properties.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an ideal substrate for these transformations due to the reactivity of its carbon-bromine bonds.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and organoboron compounds. Selective mono- or di-arylation can be achieved by carefully controlling the reaction conditions.
Quantitative Data for Suzuki-Miyaura Coupling of 2,6-Dihalopyrazines
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 48 | 2,6-Diphenylpyrazine | - |
| Arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | MeCN/H₂O | Reflux | - | 2-Aryl-6-chloropyrazines | - |
| 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | - | - | - | - | 2,5-Bis(2-methoxyphenyl)-3,6-dimethylpyrazine | 76 |
| 4-tert-Butylbenzeneboronic acid | Pd(PPh₃)₄ | - | - | - | - | 2,5-Bis(4-tert-butylphenyl)-3,6-dimethylpyrazine | 39 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.1-2.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., a mixture of dioxane and water, 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. Stille Coupling
The Stille coupling reaction provides an alternative method for C-C bond formation, utilizing organostannane reagents. This reaction is known for its tolerance of a wide range of functional groups.[1]
Quantitative Data for Stille Coupling of 2,6-Dibromopyridine (as a proxy)
| Coupling Partner | Catalyst/Ligand | Additive | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Aryl tributylstannane | Pd(OAc)₂ / IPr·HCl | K-tert-butoxide | MeCN/H₂O | RT | - | 2-Aryl-6-bromopyridine | - |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | DMF | 90-100 | 12-24 | 2,6-Divinylpyridine | - |
Experimental Protocol: General Procedure for Stille Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., DMF) to achieve a concentration of approximately 0.1 M. Add the organostannane reagent (1.1-2.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 2,6-diaminopyrazine derivatives.[3] Selective mono- or di-amination can be achieved by controlling the stoichiometry and reaction conditions.
Quantitative Data for Buchwald-Hartwig Amination of 2,6-Dibromopyridine (as a proxy)
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Various amines | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu | Toluene or Dioxane | 80-110 | - | Mono-aminated pyridine | - |
| Various amines | CuI / DMPAO | K₂CO₃ | H₂O | 118-200 (MW) | ~2.5 | Di-aminated pyridine | up to 93 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, 2-4 mol%) to an oven-dried Schlenk flask.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4-2.8 equiv) to the flask.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.1-2.2 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[3]
D. Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between this compound and terminal alkynes, leading to the synthesis of 2,6-dialkynylpyrazine derivatives.
Quantitative Data for Sonogashira Coupling of Bromopyridines
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |
| Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 2-Amino-3-alkynylpyridines | 72-96 |
| Terminal Alkynes | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 6-Alkynyl-3-fluoro-2-picolinonitrile | - |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., a mixture of THF and Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Reagent Addition: Add the terminal alkyne (2.2 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
II. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr), allowing for the introduction of various heteroatom substituents.
A. Synthesis of 2,6-Dialkoxypyrazines
Experimental Protocol: General Procedure for Alkoxylation
-
Base and Alcohol: In a suitable solvent such as the corresponding alcohol, dissolve a strong base (e.g., sodium hydride or potassium tert-butoxide, >2.0 equiv).
-
Substrate Addition: Add this compound (1.0 equiv) to the solution of the alkoxide.
-
Reaction: Heat the reaction mixture to reflux and stir until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture and carefully quench with water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the product by crystallization or column chromatography.
B. Synthesis of 2,6-Bis(alkylthio)pyrazines
Experimental Protocol: General Procedure for Thiolation
-
Thiolate Formation: In a polar aprotic solvent such as DMF or DMSO, treat the desired thiol (2.2 equiv) with a base (e.g., NaH or K₂CO₃, >2.0 equiv) to generate the thiolate nucleophile.
-
Substrate Addition: Add this compound (1.0 equiv) to the thiolate solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify the crude product by column chromatography.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis of a wide array of 2,6-disubstituted pyrazine derivatives from this compound. These methods are robust and adaptable, offering access to a rich chemical space for the discovery and development of new molecules with potential applications in medicine and materials science. Researchers are encouraged to optimize the described conditions for their specific substrates and desired products.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,6-Dibromopyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,6-dibromopyrazine as a versatile starting material for the synthesis of potent kinase inhibitors. The protocols herein detail the chemical transformations and biological evaluation necessary for the development of novel therapeutics targeting various protein kinases.
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The pyrazine scaffold is a privileged core structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[2] this compound serves as a valuable and versatile building block, allowing for the introduction of diverse substituents at the 2- and 6-positions through well-established cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][4] This enables the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties of the synthesized inhibitors. This document will focus on the synthesis of 2,6-disubstituted pyrazine derivatives as inhibitors of key kinases such as Casein Kinase 2 (CK2), Pim kinases, and p38 MAP kinase.
Data Presentation
The following table summarizes the in vitro inhibitory activities of representative 2,6-disubstituted pyrazine derivatives against various protein kinases.
| Compound ID | R1-Substituent (Position 2) | R2-Substituent (Position 6) | Target Kinase | IC50 (nM) | Reference |
| CK2i-1 | 3-aminophenyl | 4-morpholinophenyl | CK2 | 150 | [5][6] |
| CK2i-2 | 4-hydroxyphenyl | 4-piperazin-1-ylphenyl | CK2 | 98 | [5][6] |
| PIMi-1 | 3,4-dimethoxyphenyl | 2-aminopyrimidin-5-yl | PIM-1 | 75 | [5] |
| PIMi-2 | 4-fluorophenyl | 1-methyl-1H-pyrazol-4-yl | PIM-1 | 50 | [5] |
| p38i-1 | 4-fluorophenyl | pyridin-4-yl | p38α | 81 | [7] |
| p38i-2 | 2-aminopyridin-4-yl | 4-fluorophenyl | p38α | 38 | [7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by pyrazine-based kinase inhibitors and the general experimental workflow for their synthesis and evaluation.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 2,6-disubstituted pyrazine kinase inhibitors starting from this compound.
Protocol 1: Synthesis of a 2-Amino-6-aryl-pyrazine Derivative via Sequential Suzuki and Buchwald-Hartwig Reactions
This protocol outlines the synthesis of a generic 2-amino-6-aryl-pyrazine derivative, a common scaffold for various kinase inhibitors.
Step 1: Mono-arylation via Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-bromo-6-aryl-pyrazine intermediate.
-
Step 2: Mono-amination via Buchwald-Hartwig Cross-Coupling
-
Materials:
-
2-Bromo-6-aryl-pyrazine (from Step 1) (1.0 eq)
-
Amine (e.g., aniline or a substituted aniline) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
-
Nitrogen or Argon gas
-
-
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add dry toluene, followed by the 2-bromo-6-aryl-pyrazine, the amine, and the sodium tert-butoxide.
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 2-amino-6-aryl-pyrazine derivative.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
-
Materials:
-
Recombinant human kinase (e.g., CK2, p38α)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the kinase enzyme, and the inhibitor solution (or DMSO for control).
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near its Km value for the kinase.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then a second reagent that converts the generated ADP to ATP, which is then detected via a luciferase-based reaction.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a highly valuable and adaptable starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic routes described, primarily utilizing Suzuki and Buchwald-Hartwig cross-coupling reactions, offer a robust platform for the generation of compound libraries for structure-activity relationship studies. The protocols and data presented in these application notes provide a solid foundation for researchers engaged in the discovery and development of novel kinase-targeted therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stille Coupling of 2,6-Dibromopyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1] This methodology is of paramount importance in medicinal chemistry and materials science due to its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[1] The pyrazine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates.[2] The 2,6-disubstituted pyrazine motif, in particular, is a key structural component in various biologically active compounds, including kinase inhibitors, and agents targeting neurological disorders.[3]
The Stille coupling of 2,6-dibromopyrazine offers a convergent and flexible strategy for the synthesis of these important molecules, allowing for the introduction of diverse aryl, heteroaryl, and vinyl substituents at the 2- and 6-positions. The ability to perform selective mono- or di-substitution further enhances the synthetic utility of this method, enabling the creation of a wide array of complex molecular architectures. However, a significant consideration in the application of Stille coupling is the toxicity of organotin compounds and the potential for tin contamination in the final products.[4]
Reaction Mechanism
The catalytic cycle of the Stille reaction is well-established and involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the bromide. This step is often the rate-determining step in the catalytic cycle.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 2-substituted or 2,6-disubstituted pyrazine and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Data Presentation: Representative Stille Coupling of this compound
The following tables summarize representative quantitative data for the Stille coupling of this compound with various organostannanes. Conditions and yields are based on typical values reported for similar cross-coupling reactions.
Table 1: Mono-arylation of this compound
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 100 | 12 | 85 |
| 2 | (Thiophen-2-yl)tributylstannane | Pd(PPh₃)₄ (5) | - | DMF | 90 | 16 | 82 |
| 3 | (Pyridin-3-yl)tributylstannane | Pd(OAc)₂ (3) | SPhos (6) | Dioxane | 110 | 10 | 78 |
| 4 | (4-Methoxyphenyl)tributylstannane | PdCl₂(PPh₃)₂ (4) | - | DMF | 95 | 14 | 88 |
Table 2: Di-arylation of this compound
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 92 |
| 2 | (Thiophen-2-yl)tributylstannane | Pd₂(dba)₃ (4) | XPhos (8) | Dioxane | 100 | 20 | 89 |
| 3 | (Furan-2-yl)tributylstannane | Pd(PPh₃)₄ (5) | - | DMF | 100 | 24 | 85 |
| 4 | Vinyltributylstannane | PdCl₂(dppf) (3) | - | THF | 80 | 18 | 95 |
Experimental Protocols
Protocol 1: Mono-Arylation of this compound
This protocol describes a general procedure for the selective mono-arylation of this compound using an organostannane.
Materials:
-
This compound
-
Aryl tributylstannane (e.g., Phenyltributylstannane) (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)
-
Anhydrous Toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (8 mol%).
-
Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to this compound.
-
Add the aryl tributylstannane (1.1 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-6-bromopyrazine.
Protocol 2: Di-Arylation of this compound
This protocol provides a general method for the di-substitution of this compound.
Materials:
-
This compound
-
Aryl tributylstannane (e.g., (Thiophen-2-yl)tributylstannane) (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and Pd(PPh₃)₄ (5 mol%).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Add the aryl tributylstannane (2.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic phase with a saturated aqueous solution of KF three times to remove tin residues.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,6-diarylpyrazine.
Visualizations
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General experimental workflow for Stille coupling.
Applications in Drug Discovery
2,6-Disubstituted pyrazines are prevalent structural motifs in a multitude of biologically active compounds. The pyrazine core can act as a hydrogen bond acceptor and its unique electronic properties make it a valuable component in the design of molecules with a wide range of biological activities. For instance, various kinase inhibitors incorporate the pyrazine scaffold to interact with the hinge region of the kinase protein. The ability to synthesize diverse libraries of 2,6-disubstituted pyrazines via Stille coupling is a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs aimed at developing novel therapeutics for oncology, inflammatory diseases, and infectious agents.[5]
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Key Role of 2,6-Dichloropyrazine in the Synthesis of Pharmaceutical Compounds-ZCPC [en.zcpc.net]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 2,6-Dibromopyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. This powerful tool enables the coupling of unsaturated halides with alkenes to form substituted alkenes. For drug development professionals and medicinal chemists, the Heck reaction offers a versatile method for the structural modification of heterocyclic scaffolds. 2,6-Dibromopyrazine is a valuable building block in medicinal chemistry, and its functionalization via the Heck reaction can lead to the synthesis of novel compounds with potential therapeutic applications. The introduction of vinyl groups onto the pyrazine core can significantly alter the molecule's steric and electronic properties, providing access to a diverse range of chemical entities for biological screening.
These application notes provide a detailed overview of the Heck reaction conditions applicable to this compound, a summary of typical reaction parameters, and a comprehensive experimental protocol for its vinylation.
Data Presentation: Typical Heck Reaction Conditions
The successful execution of a Heck reaction is dependent on the careful selection of several key parameters. For a substrate such as this compound, which is an electron-deficient heteroaromatic compound, specific conditions are required to achieve high yields and selectivity. The following table summarizes typical conditions for the Heck reaction of aryl bromides, which can be adapted for this compound.
| Parameter | Typical Range/Examples | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | PPh₃, P(o-tol)₃, BINAP, Xantphos | Often used in a 1:2 or 1:4 ratio with the palladium catalyst. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃, NaOAc | Typically 1.5-3 equivalents are used. |
| Solvent | DMF, DMAc, NMP, Acetonitrile, Toluene | Anhydrous and degassed solvents are crucial for optimal results. |
| Alkene | Styrene, Acrylates, Acrylonitrile | Electron-deficient alkenes are generally more reactive. |
| Temperature | 80-140 °C | Reaction temperature is a critical parameter for optimization. |
| Reaction Time | 4-24 hours | Monitored by TLC or GC-MS for completion. |
Experimental Protocols
General Protocol for the Heck Vinylation of this compound
This protocol provides a general procedure for the mono- or di-vinylation of this compound. Optimization of the reaction conditions, particularly the temperature and reaction time, may be necessary for specific alkene coupling partners.
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.08 mmol, 8 mol%).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add anhydrous DMF (5 mL) via a syringe.
-
Stir the mixture at room temperature until the solids are dissolved.
-
Add the alkene (1.1 mmol for mono-vinylation, 2.2 mmol for di-vinylation) via syringe.
-
Finally, add the base (Triethylamine, 2.5 mmol, or Potassium Carbonate, 2.5 mmol) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically between 100-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS at regular intervals. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure vinylated pyrazine product(s).
-
Mandatory Visualizations
Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Dibromopyrazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dibromopyrazine is a versatile heterocyclic building block of significant interest in the large-scale synthesis of high-value compounds, particularly in the pharmaceutical and organic electronics industries. Its two reactive bromine atoms, positioned symmetrically on the pyrazine ring, allow for selective functionalization through various cross-coupling reactions, making it an ideal starting material for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the large-scale synthesis of key derivatives from this compound, focusing on pharmaceuticals and materials for organic light-emitting diodes (OLEDs).
Pharmaceutical Applications
This compound serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its applications in this sector are primarily centered on the construction of nitrogen-containing heterocyclic scaffolds that are prevalent in many drug molecules.
Varenicline Synthesis
Varenicline, marketed as Chantix®, is a prescription medication used to treat nicotine addiction. It acts as a partial agonist of the α4β2 nicotinic acetylcholine receptor.[1][2] The pyrazine ring in the core structure of varenicline is often introduced using a 2,6-dihalopyrazine derivative.
Signaling Pathway of Varenicline
Varenicline's efficacy in smoking cessation is attributed to its unique interaction with the α4β2 nicotinic acetylcholine receptors in the brain's mesolimbic dopamine system.[1][3] As a partial agonist, it elicits a moderate and sustained release of dopamine, which alleviates nicotine withdrawal symptoms. Simultaneously, it acts as an antagonist in the presence of nicotine by blocking its binding to the receptors, thereby reducing the rewarding effects of smoking.[1]
Caption: Varenicline's mechanism of action at the nicotinic acetylcholine receptor.
Large-Scale Synthesis Protocol: Key Cross-Coupling Step
While the complete multi-step synthesis of varenicline is complex, a key transformation involves the formation of a carbon-carbon bond at one of the bromine-bearing positions of a pyrazine derivative. The following protocol outlines a general procedure for a large-scale Suzuki-Miyaura coupling, a reaction type frequently employed in such syntheses.
| Parameter | Value | Reference |
| Reactants | This compound, Arylboronic acid (1.1 equiv.) | [4] |
| Catalyst | Pd(PPh₃)₄ (0.5-2 mol%) | [4] |
| Base | Na₂CO₃ (2.0 equiv.) | [4] |
| Solvent | Toluene/Ethanol/Water (e.g., 3:1:1) | [4] |
| Temperature | 80-100 °C | [4] |
| Reaction Time | 4-12 hours | [4] |
| Typical Yield | 85-95% | [4] |
Experimental Protocol: Large-Scale Suzuki-Miyaura Coupling
-
Reactor Setup: Charge a suitable glass-lined reactor with this compound (1.0 equiv.) and the arylboronic acid (1.1 equiv.).
-
Inerting: Purge the reactor with nitrogen or argon to establish an inert atmosphere.
-
Solvent and Base Addition: Add the solvent mixture (toluene, ethanol, and water) and the base (sodium carbonate). Stir the mixture to ensure good suspension.
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 90 °C) and maintain with vigorous stirring.
-
Monitoring: Monitor the reaction progress by high-performance liquid chromatography (HPLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) for extraction. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: General experimental workflow for a large-scale Suzuki-Miyaura coupling.
Pyrazinamide Derivatives
Pyrazinamide is a first-line medication for the treatment of tuberculosis. This compound can be a starting material for novel pyrazinamide derivatives with potential antimicrobial activities. The synthesis of these derivatives often involves amination reactions.
Large-Scale Synthesis Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is well-suited for the large-scale synthesis of pyrazinamide derivatives from this compound.[5]
| Parameter | Value | Reference |
| Reactants | This compound, Amine (1.1-1.2 equiv. for mono-amination) | [6] |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | [6] |
| Ligand | Xantphos or BINAP (2-4 mol%) | [6] |
| Base | NaOtBu or K₃PO₄ (1.4-2.0 equiv.) | [6] |
| Solvent | Toluene or Dioxane | [6] |
| Temperature | 80-110 °C | [6] |
| Reaction Time | 2-16 hours | [6] |
| Typical Yield | 70-95% | [6] |
Experimental Protocol: Large-Scale Buchwald-Hartwig Amination
-
Reactor Setup: In a glovebox or under an inert atmosphere, charge a reactor with this compound (1.0 equiv.), the palladium precatalyst, and the phosphine ligand.
-
Base and Amine Addition: Add the base and the amine to the reactor.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Heat the mixture to the desired temperature with efficient stirring.
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Work-up: After cooling, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography or recrystallization.
Caption: General workflow for a large-scale Buchwald-Hartwig amination.
Organic Electronics Applications
2,6-Disubstituted pyrazine derivatives have emerged as promising materials for organic light-emitting diodes (OLEDs) due to their electron-deficient nature, which facilitates electron transport and injection. This compound is an excellent precursor for these materials, allowing for the introduction of various aryl or heteroaryl substituents through cross-coupling reactions.
Synthesis of 2,6-Diarylpyrazines for OLEDs
The synthesis of 2,6-diarylpyrazines for OLED applications typically involves a double Suzuki-Miyaura coupling reaction with two equivalents of an arylboronic acid.
| Parameter | Value | Reference |
| Reactants | This compound, Arylboronic acid (2.2 equiv.) | [4] |
| Catalyst | Pd(PPh₃)₄ (1-3 mol%) | [4] |
| Base | K₂CO₃ or Cs₂CO₃ (3.0 equiv.) | [4] |
| Solvent | Dioxane/Water or Toluene/Water | [4] |
| Temperature | 90-110 °C | [4] |
| Reaction Time | 12-24 hours | [4] |
| Typical Yield | 60-85% | [4] |
Experimental Protocol: Large-Scale Synthesis of a 2,6-Diarylpyrazine
-
Reactor Setup: Charge a reactor with this compound (1.0 equiv.) and the arylboronic acid (2.2 equiv.).
-
Inerting: Establish an inert atmosphere within the reactor.
-
Solvent and Base Addition: Add the solvent and the base.
-
Catalyst Addition: Introduce the palladium catalyst.
-
Reaction: Heat the reaction mixture to the specified temperature and stir until completion, as monitored by HPLC.
-
Work-up: Cool the reaction, add water, and extract the product with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. The crude product is typically purified by column chromatography followed by recrystallization or sublimation to achieve the high purity required for OLED applications.
Conclusion
This compound is a highly valuable and versatile building block for large-scale synthesis in both the pharmaceutical and organic electronics sectors. The protocols and data presented in these application notes provide a foundation for researchers and process chemists to develop robust and scalable synthetic routes to a variety of important 2,6-disubstituted pyrazine derivatives. Careful optimization of reaction conditions, particularly catalyst loading, solvent systems, and purification methods, is crucial for achieving high yields and purity on an industrial scale.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions of 2,6-Dibromopyrazine
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing 2,6-dibromopyrazine in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki reactions involving this compound can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2] Key areas to examine include:
-
Reagent Quality: Ensure the purity and integrity of your this compound, boronic acid, palladium catalyst, and base. Boronic acids can degrade over time, and the activity of the catalyst is crucial.
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Inadequate degassing of solvents and reagents, or a poor inert atmosphere (argon or nitrogen), can lead to catalyst deactivation and promote side reactions like homo-coupling.[3]
-
Reaction Parameters: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent. A suboptimal combination can lead to poor conversion.[4]
-
Temperature: The reaction temperature may be too low for the oxidative addition to occur efficiently or too high, leading to catalyst decomposition or increased side reactions.[1]
Q2: I am observing significant formation of homo-coupled byproducts. How can I minimize this?
A2: Homo-coupling, the formation of biaryls from the boronic acid or bipyrazines from the starting material, is a common side reaction.[3] Strategies to mitigate homo-coupling include:
-
Rigorous Degassing: Employ thorough degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas to remove dissolved oxygen.[3]
-
Catalyst Choice: Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes be advantageous over in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂), which can sometimes favor homo-coupling.
-
Stoichiometry: Using a slight excess of the this compound relative to the boronic acid can sometimes reduce boronic acid homo-coupling.
-
Slow Addition: In some cases, the slow addition of the boronic acid can keep its concentration low, thereby disfavoring homo-coupling.
Q3: How can I control the selectivity between mono- and di-arylation of this compound?
A3: Achieving selective mono- or di-substitution on the this compound core requires careful control of reaction conditions.
-
For Mono-arylation:
-
Stoichiometry: Use a 1:1 or a slight excess of the boronic acid to this compound.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor the mono-substituted product.
-
Catalyst System: Certain catalyst systems, particularly those with bulky ligands, can favor mono-arylation.
-
-
For Di-arylation:
-
Stoichiometry: Use an excess of the boronic acid (typically 2.2-2.5 equivalents).[5]
-
Reaction Time and Temperature: Longer reaction times and higher temperatures are generally required to drive the reaction to completion.[5]
-
Catalyst Loading: A higher catalyst loading may be necessary for the second coupling.
-
Q4: What are common side products other than homo-coupling in this compound Suzuki reactions?
A4: Besides homo-coupling, other potential side products include:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which removes it from the catalytic cycle. This can be more prevalent with certain boronic acids and under specific pH conditions. Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can sometimes mitigate this issue.
-
Dehalogenation: The replacement of a bromine atom on the pyrazine ring with a hydrogen atom can occur. This can be influenced by the solvent, base, and the presence of any reducing agents.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during Suzuki reactions with this compound.
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Verify the age and storage conditions of the palladium catalyst. If in doubt, use a fresh batch. Consider using a more active pre-catalyst or ligand system. |
| Poor Reagent Quality | Check the purity of this compound and the boronic acid by NMR or other appropriate analytical techniques. |
| Inadequate Degassing | Improve the degassing procedure for all solvents and the reaction mixture. Use freeze-pump-thaw cycles for optimal oxygen removal. |
| Suboptimal Base | The choice of base is crucial. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[3][4] |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. If necessary, screen alternative solvents like dioxane, THF, DMF, or toluene, often with water as a co-solvent.[1][3] |
| Incorrect Temperature | The reaction may require a higher temperature to proceed. Incrementally increase the temperature, but be mindful of potential catalyst decomposition at excessive heat. |
Issue 2: Poor Selectivity (Uncontrolled Mono-/Di-substitution)
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | For mono-arylation, use a 1:1 to 1:1.2 ratio of this compound to boronic acid. For di-arylation, increase the boronic acid to at least 2.2 equivalents.[5] |
| Reaction Time/Temp | To favor mono-arylation, monitor the reaction closely and stop it upon consumption of the starting material. For di-arylation, longer reaction times are generally needed. |
| Catalyst/Ligand Choice | Bulky, electron-rich ligands can sometimes favor mono-substitution. For di-substitution, a more active catalyst system may be required to facilitate the second coupling. |
Experimental Protocols
The following are general starting points for experimental protocols. Optimization for specific substrates is highly recommended.
General Protocol for Selective Mono-arylation of this compound
This protocol aims to favor the formation of the mono-substituted product.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (0.1 mol%)
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (0.1 mol%)
-
K₂CO₃ (2.0 equiv)
-
Degassed Acetonitrile (MeCN) and Water (e.g., 5:1 v/v)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ and IPr. Add the catalyst precursor to the Schlenk flask.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed MeCN/H₂O solvent mixture via syringe.
-
Stir the reaction mixture at room temperature for 24 hours or until completion, as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Di-arylation of this compound
This protocol is designed to favor the formation of the di-substituted product.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)[5]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5]
-
Base (e.g., K₃PO₄, 3.0-4.0 equiv)[5]
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O)[5]
Procedure:
-
In a Schlenk flask, dissolve this compound and the arylboronic acid in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add the base and the palladium catalyst to the reaction mixture under a counterflow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[5]
-
Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material. This may require extended reaction times (e.g., 18-24 hours).[5]
-
After cooling to room temperature, perform an aqueous work-up.
-
Extract the aqueous phase with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the desired di-arylated pyrazine.
Visual Guides
Caption: Troubleshooting workflow for low-yield this compound Suzuki reactions.
Caption: Decision tree for achieving selective mono- or di-arylation.
References
minimizing byproduct formation in 2,6-Dibromopyrazine reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in chemical reactions involving 2,6-dibromopyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in cross-coupling reactions with this compound?
A2: Common side reactions include:
-
Homocoupling: Dimerization of the organometallic coupling partner (e.g., boronic acid in Suzuki coupling). This can sometimes be suppressed by changing the order of reagent addition.[1]
-
Hydrodebromination: Premature replacement of a bromine atom with a hydrogen atom, leading to a mono-brominated or fully debrominated pyrazine. This is more common with electron-poor aryl halides.[2]
-
Catalyst Decomposition: Formation of inactive palladium black, which reduces catalytic activity and reaction efficiency.[2]
-
Double-Substitution: When mono-substitution is desired, the formation of the di-substituted pyrazine is a common byproduct. Reaction stoichiometry and conditions must be carefully controlled to achieve selectivity.
Q2: How can I selectively achieve mono-substitution over di-substitution?
A2: Achieving selective mono-substitution on this compound requires careful control of reaction conditions. Key strategies include:
-
Stoichiometry: Use a slight excess or an equimolar amount of the coupling partner relative to the this compound.
-
Reaction Temperature: Lowering the reaction temperature can often favor mono-substitution by slowing down the rate of the second coupling reaction.
-
Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized.
-
Catalyst and Ligand Choice: Some catalyst systems exhibit higher selectivity for mono-arylation or mono-amination. For instance, in Buchwald-Hartwig amination, the choice of phosphine ligand can influence selectivity.
Q3: My reaction is sluggish or fails to proceed. What are the likely causes?
A3: Several factors can lead to low reactivity:
-
Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, inhibiting its activity.[2] Using specialized ligands that are less susceptible to product inhibition can help.
-
Poor Reagent Quality: Ensure that all reagents, especially the organometallic partner (e.g., boronic acid) and the base, are pure and dry. Solvents should be anhydrous for most cross-coupling reactions.
-
Ineffective Base: The choice of base is critical. For example, in Suzuki reactions, a base is required to activate the boronic acid for transmetalation.[3][4] If the base is too weak or insoluble, the reaction may not proceed.
-
Insufficient Temperature: Some cross-coupling reactions require elevated temperatures to overcome the activation energy barrier, especially when using less reactive coupling partners.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
Issue: Significant formation of homocoupled boronic acid byproduct.
| Potential Cause | Troubleshooting Solution |
| Oxygen in Reaction Mixture | Higher oxygen levels can promote the homocoupling of boronic acids.[5] Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst. |
| Use of Pd(II) Precatalyst | Pd(II) sources can directly engage in homocoupling before being reduced to the active Pd(0) state.[5] Consider adding the boronic acid after the catalyst has been pre-activated or use a Pd(0) source directly. |
| Order of Reagent Addition | Adding the boronic acid last can sometimes minimize its decomposition and homocoupling. For Stille coupling, mixing the catalyst with the electrophile before adding the organostannane was shown to suppress homocoupling.[1] |
| Base Choice | The base can influence the rate of both the desired reaction and side reactions. Experiment with different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[6] |
Experimental Protocol: Minimizing Homocoupling in Suzuki Coupling
-
Vessel Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Degassing: Add the solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL).[2] Vigorously bubble Argon through the stirred mixture for 20-30 minutes to ensure all oxygen is removed.
-
Catalyst Addition: While maintaining a positive pressure of Argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Buchwald-Hartwig Amination
Issue: Formation of hydrodebromination byproduct (2-bromopyrazine).
| Potential Cause | Troubleshooting Solution |
| β-Hydride Elimination | Amide ligands with β-hydrogens can undergo elimination, leading to a palladium-hydride species that reductively eliminates to form the hydrodehalogenated arene.[7] |
| Base Choice | Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is common, but weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be effective and may reduce side reactions, albeit potentially requiring higher temperatures.[2][8] |
| Ligand Choice | Sterically hindered phosphine ligands (e.g., XPhos, BrettPhos) can promote the desired reductive elimination over side reactions like β-hydride elimination.[8][9] |
| Solvent as H-source | Some solvents (e.g., alcohols) can act as hydrogen donors. Use anhydrous, aprotic solvents like toluene or dioxane. |
Experimental Protocol: Selective Mono-Amination of 2,6-Dibromopyridine (Analogous Protocol)
This protocol for 2,6-dibromopyridine is highly analogous to what would be used for this compound.
-
Reagent Preparation: In a glovebox, charge an oven-dried vial with the palladium precatalyst, the phosphine ligand, and the base (e.g., NaOtBu).
-
Reactant Addition: Add 2,6-dibromopyridine (1.0 equiv), followed by the amine (1.0-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction Execution: Seal the vial and heat the reaction mixture with vigorous stirring at the optimized temperature (e.g., 80-110 °C) for the required time, monitoring by LC-MS.
-
Work-up: After cooling, quench the reaction with aqueous ammonium chloride, dilute with an organic solvent, and separate the layers. Wash the organic phase with brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the residue via column chromatography to isolate the mono-aminated product.
Sonogashira Coupling
Issue: Low yield and formation of Glaser (alkyne homocoupling) byproduct.
| Potential Cause | Troubleshooting Solution |
| Copper Co-catalyst | While traditional Sonogashira coupling uses a copper(I) co-catalyst, this can promote the homocoupling of terminal alkynes (Glaser coupling).[10] |
| Oxygen Presence | Glaser coupling is an oxidative process. Rigorously deoxygenate all reagents and solvents and maintain an inert atmosphere throughout the reaction. |
| Base | An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used as both the base and often as the solvent.[11] Ensure the amine is pure and dry. |
| Catalyst System | For sensitive substrates, a copper-free Sonogashira protocol can be highly effective at preventing alkyne homocoupling. These systems often rely on more active palladium/phosphine ligand combinations. |
Table 1: Comparison of Sonogashira Reaction Conditions
| Parameter | Traditional Conditions | Copper-Free Conditions | Notes |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst choice depends on substrate reactivity. |
| Copper Source | CuI (1-5 mol%) | None | Eliminates the primary catalyst for Glaser coupling.[10] |
| Ligand | PPh₃ | PPh₃, XPhos, etc. | More advanced ligands may be needed for copper-free systems. |
| Base | Et₃N, DIPA | Et₃N, Cs₂CO₃, K₂CO₃ | A wider range of bases can be used in copper-free protocols. |
| Atmosphere | Inert (Argon/N₂) | Inert (Argon/N₂) | Critical for preventing homocoupling. |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Vessel Preparation: Add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., Cs₂CO₃, 2.5 mmol) to a Schlenk tube.
-
Inert Atmosphere: Evacuate and backfill the tube with Argon three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or dioxane), followed by the terminal alkyne (1.1 mmol) via syringe.
-
Reaction Execution: Heat the mixture to the required temperature (e.g., 50-100 °C). Monitor the reaction by TLC.
-
Work-up: Once complete, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [repository.kaust.edu.sa]
Technical Support Center: Purification of Crude 2,6-Dibromopyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 2,6-dibromopyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary and most effective methods for the purification of crude this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities in crude this compound?
A2: Impurities in crude this compound typically arise from the synthetic route. Common impurities may include:
-
Unreacted starting materials: Depending on the synthesis, this could include compounds like 2-aminopyrazine or other pyrazine precursors.
-
Mono-brominated pyrazine: Incomplete bromination can lead to the presence of 2-bromopyrazine.
-
Isomeric dibromopyrazines: Depending on the reaction conditions, small amounts of other dibromopyrazine isomers might be formed.
-
By-products from side reactions: The specific by-products will depend on the synthetic method employed.
-
Residual solvents: Solvents used in the reaction or initial work-up may be present in the crude product.
Q3: How can I get a preliminary assessment of the purity of my crude this compound?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to get a preliminary idea of the number of components in your crude product. By spotting the crude material alongside any available starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the separation of different components and assess the complexity of the impurity profile.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.
Problem 1: Difficulty finding a suitable recrystallization solvent.
-
Possible Cause: The polarity of the solvents tested may not be appropriate for this compound.
-
Solution: Based on the principle of "like dissolves like," and the structure of this compound, solvents of moderate polarity should be considered. A systematic approach to solvent screening is recommended. Start with single solvents and, if necessary, move to mixed solvent systems.
| Solvent System (Example) | Observation at Room Temperature | Observation at Elevated Temperature |
| Ethanol | Sparingly soluble | Soluble |
| Methanol | Sparingly soluble | Soluble |
| Isopropanol | Slightly soluble | Soluble |
| Hexanes/Ethyl Acetate | Insoluble in hexanes, soluble in ethyl acetate | A mixed system can be optimized |
| Ethanol/Water | Soluble in ethanol | Addition of water as an anti-solvent can induce crystallization |
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The cooling process is too rapid.
-
Solution 1: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.
-
Possible Cause 2: The presence of significant impurities is depressing the melting point of the mixture.
-
Solution 2: Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before recrystallization.
-
Possible Cause 3: The boiling point of the solvent is higher than the melting point of the solute.
-
Solution 3: Choose a solvent with a lower boiling point.
Problem 3: Poor recovery of the purified product.
-
Possible Cause 1: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.
-
Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration of the crystals, the mother liquor can be concentrated and cooled to obtain a second crop of crystals.
-
Possible Cause 2: The product is significantly soluble in the cold solvent.
-
Solution 2: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. If recovery is still low, a different solvent system with lower solubility at cold temperatures should be explored.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Problem 1: Poor separation of this compound from impurities.
-
Possible Cause 1: The eluent system is not optimized.
-
Solution 1: The polarity of the eluent is critical. For this compound, a non-polar stationary phase like silica gel is typically used. Start with a low polarity eluent, such as pure hexanes, and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[1] A gradient elution often provides better separation than an isocratic (constant solvent mixture) elution. Use TLC to guide the selection of the optimal solvent ratio.
-
Possible Cause 2: The column is overloaded with the crude material.
-
Solution 2: The amount of crude product that can be effectively purified depends on the column size and the difficulty of the separation. As a general rule, use a mass ratio of silica gel to crude product of at least 30:1.
-
Possible Cause 3: The column was not packed properly, leading to channeling.
-
Solution 3: Ensure the silica gel is packed uniformly in the column without any air bubbles or cracks. A slurry packing method is generally preferred.
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate.
Sublimation
Sublimation is a purification technique where a solid is heated under reduced pressure, causing it to transition directly into the gaseous phase and then re-condense as a pure solid on a cold surface. This method is particularly useful for compounds that have a relatively high vapor pressure and are stable at their sublimation temperature.
Problem 1: Low yield of sublimed product.
-
Possible Cause 1: The temperature is too low.
-
Solution 1: Gradually increase the temperature of the sublimation apparatus. The optimal temperature is typically just below the melting point of the compound at the applied pressure.
-
Possible Cause 2: The vacuum is not sufficient.
-
Solution 2: Ensure that the vacuum system is properly sealed and can achieve a low enough pressure to allow for sublimation at a reasonable temperature.
-
Possible Cause 3: The distance between the heated surface and the cold finger is too large.
-
Solution 3: Use a sublimation apparatus with a design that minimizes this distance.
Problem 2: The sublimed product is still impure.
-
Possible Cause: The impurity has a similar vapor pressure to this compound and co-sublimes.
-
Solution: In this case, sublimation may not be the most effective purification method. Consider using recrystallization or column chromatography, which separate compounds based on different principles (solubility and polarity, respectively).
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent determined by screening)
-
Deionized water (if using a mixed solvent system)
-
Activated carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil the solution for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of Crude this compound
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent (e.g., 95:5 hexanes:ethyl acetate). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 100% hexanes or a high hexanes to ethyl acetate ratio). Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (gradient elution).[1]
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Sublimation of Crude this compound
Objective: To purify this compound by separating it from non-volatile impurities.
Materials:
-
Crude this compound
-
Sublimation apparatus
-
Vacuum pump
-
Heating mantle or oil bath
-
Cold finger or condenser with a coolant source (e.g., cold water)
Procedure:
-
Apparatus Setup: Place the crude this compound in the bottom of the sublimation apparatus. Assemble the apparatus, ensuring all joints are well-sealed.
-
Applying Vacuum: Connect the apparatus to a vacuum pump and evacuate the system to a low pressure.
-
Heating and Cooling: Begin heating the bottom of the apparatus gently while circulating a coolant through the cold finger.
-
Sublimation: The this compound will sublime from the heated surface and deposit as pure crystals on the cold finger.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Carefully vent the system and collect the purified crystals from the cold finger.
Visualizations
Caption: General experimental workflows for the purification of this compound.
Caption: Decision-making flowchart for selecting a purification technique.
References
overcoming low reactivity of 2,6-Dibromopyrazine in C-N coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 2,6-dibromopyrazine in C-N coupling reactions.
Troubleshooting Guides
Problem 1: Low or No Conversion of this compound
Possible Causes and Solutions
| Cause | Recommended Solution |
| Catalyst Inactivation/Inhibition | The lone pair of electrons on the pyrazine nitrogens can coordinate to and inhibit the metal catalyst (e.g., palladium).[1] To mitigate this, use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which can shield the metal center and promote the desired catalytic cycle. Alternatively, consider using pre-catalysts that are more resistant to inhibition. |
| Low Reactivity of C-Br Bond | The C-Br bonds in this compound are less reactive than in other aryl halides. Increase the reaction temperature incrementally (e.g., from 80°C to 120°C) while monitoring the reaction progress. Be cautious of potential catalyst decomposition at very high temperatures. |
| Inappropriate Base | The choice of base is critical. For less reactive amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required.[2] Ensure the base is anhydrous and finely powdered for optimal reactivity. |
| Poor Solvent Choice | Aprotic solvents like toluene, 1,4-dioxane, or THF are generally effective. Avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium catalyst and hinder the reaction.[1] |
| Presence of Water or Oxygen | C-N coupling reactions, particularly Buchwald-Hartwig aminations, are highly sensitive to air and moisture. Ensure all solvents and reagents are rigorously dried and degassed. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
Problem 2: Poor Selectivity (Mixture of Mono- and Di-substituted Products)
Possible Causes and Solutions
| Cause | Recommended Solution |
| Similar Reactivity of C-Br Bonds | The two C-Br bonds in this compound can have similar reactivity, leading to a mixture of products.[3] |
| For Selective Mono-amination: | |
| - Carefully control the stoichiometry, using a slight excess of the amine (e.g., 1.1-1.5 equivalents). | |
| - Consider a catalyst- and base-free microwave-assisted approach in water, which has shown high selectivity for mono-amination of 2,6-dibromopyridine.[3] | |
| - Employ specific ligand systems. For copper-catalyzed reactions, 1,2-ethanediamine derivatives as ligands have shown high selectivity for mono-substitution of 2,6-dibromopyridine.[4] | |
| For Selective Di-amination: | |
| - Use a larger excess of the amine (e.g., >2.5 equivalents). | |
| - For copper-catalyzed reactions, the inclusion of a base like K₂CO₃ and a ligand such as 2-(2,6-dimethylphenylamino)-2-oxoacetic acid (DMPAO) under microwave irradiation can promote di-substitution.[3] | |
| Reaction Time and Temperature | Longer reaction times and higher temperatures generally favor the formation of the di-substituted product. Monitor the reaction closely by TLC or GC-MS to stop it once the desired product is maximized. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in C-N coupling reactions?
A1: The low reactivity of this compound stems from the electron-deficient nature of the pyrazine ring. The two nitrogen atoms in the ring withdraw electron density, making the carbon-bromine bonds stronger and less susceptible to oxidative addition, which is a key step in the catalytic cycle of many cross-coupling reactions. Additionally, the nitrogen lone pairs can coordinate to the metal catalyst, leading to catalyst inhibition.[1]
Q2: Which catalytic system is better for C-N coupling with this compound: Palladium or Copper?
A2: Both palladium (Buchwald-Hartwig amination) and copper (Ullmann-type coupling) systems can be effective, and the choice depends on the specific amine and desired outcome.
-
Palladium-catalyzed reactions generally offer a broader substrate scope, milder reaction conditions, and often require lower catalyst loadings. They are particularly effective for a wide range of primary and secondary amines. The use of bulky, electron-rich phosphine ligands is crucial for success.[5]
-
Copper-catalyzed reactions can be a more cost-effective alternative and have shown excellent results, especially with microwave assistance.[3] They can be particularly useful for achieving selective mono- or di-amination by tuning the reaction conditions (e.g., presence or absence of a base and ligand).[3]
Q3: What are the key parameters to screen when optimizing a C-N coupling reaction with this compound?
A3: A systematic approach to optimization is recommended. Key parameters to screen include:
-
Catalyst/Ligand: For palladium, screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos). For copper, consider different ligands such as diamine derivatives or DMPAO.
-
Base: Screen strong, non-nucleophilic bases (NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS).
-
Solvent: Evaluate aprotic solvents like toluene, 1,4-dioxane, and THF.
-
Temperature: Gradually increase the temperature, monitoring for product formation and potential decomposition.
-
Stoichiometry: Adjust the ratio of amine to this compound to control selectivity.
Q4: How can I minimize side reactions like protodebromination and homocoupling?
A4:
-
Protodebromination (replacement of a bromine atom with a hydrogen atom) is often caused by the presence of protic impurities or excess water. Ensure all reagents and solvents are anhydrous.
-
Homocoupling of the amine or this compound can occur, especially in the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial to minimize this side reaction.
Experimental Protocols
Protocol 1: Microwave-Assisted Selective Mono-amination of this compound (Adapted from 2,6-Dibromopyridine)
This protocol provides a starting point for the selective mono-amination of this compound using an environmentally friendly, microwave-assisted method in water.[3]
Materials:
-
This compound
-
Amine (1.5 equivalents)
-
Deionized water
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine this compound and the amine.
-
Add deionized water to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 150-205°C for approximately 2.5 hours.
-
After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed Di-amination of this compound (Buchwald-Hartwig Type)
This protocol is a general starting point for the di-amination of this compound using a palladium catalyst with a bulky phosphine ligand.
Materials:
-
This compound
-
Amine (2.5 - 3.0 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Sodium tert-butoxide (NaOtBu, 3.0 equivalents)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst and sodium tert-butoxide.
-
Add anhydrous, degassed toluene to the flask.
-
Add this compound and the amine to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80-110°C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Conditions for Selective Mono-amination of 2,6-Dibromopyridine [3]
| Amine | Substrate Stoichiometry (Amine:DBP) | Temperature (°C) | Time (h) | Yield of Mono-aminated Product (%) |
| 70% Ethylamine in H₂O | 6 : 1 | 150-205 | 2.5 | High Selectivity |
| Isopropylamine | 6 : 1 | 150-205 | 2.5 | High Selectivity |
| (R)-1-Phenylethylamine | 6 : 1 | 150-205 | 2.5 | High Selectivity |
| tert-Butylamine | 6 : 1 | 150-205 | 3.0 | High Selectivity |
Table 2: Comparison of Copper- and Palladium-Catalyzed Di-amination of 2,6-Dibromopyridine [5]
| Parameter | Copper-Catalyzed Amination (Ullmann-type) | Palladium-Catalyzed Amination (Buchwald-Hartwig) | Key Observations |
| Typical Catalyst System | CuI / Ligand (e.g., DMPAO) | Pd₂(dba)₃ / Ligand (e.g., BINAP) | Palladium catalysis often relies on more complex and expensive phosphine ligands. |
| Catalyst Loading | Typically higher (e.g., 5-20 mol%) | Generally lower (e.g., 1-5 mol%) | Palladium systems can be more efficient in terms of catalyst turnover. |
| Reaction Temperature | Often requires elevated temperatures (e.g., 100-200°C), frequently with microwave assistance. | Can often be performed at lower temperatures (e.g., 80-110°C) with conventional heating. | Copper-catalyzed reactions may necessitate more specialized heating equipment. |
| Reaction Time | Can be rapid with microwave heating (e.g., 2-3 hours). | Typically longer with conventional heating (e.g., 12-24 hours). | Microwave assistance can significantly reduce reaction times for both systems. |
Visualizations
Caption: Troubleshooting workflow for low conversion in C-N coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Preventing Homo-Coupling in 2,6-Dibromopyrazine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively prevent homo-coupling in cross-coupling reactions involving 2,6-dibromopyrazine.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of this compound cross-coupling reactions?
A1: Homo-coupling is a significant side reaction where two molecules of the coupling partner react with each other instead of with the this compound substrate. For instance, in a Suzuki-Miyaura reaction, the organoboron reagent can dimerize to form a biaryl byproduct. Similarly, in Sonogashira couplings, terminal alkynes can undergo oxidative coupling to form 1,3-diynes (Glaser coupling). This undesirable reaction consumes valuable starting materials, reduces the yield of the desired substituted pyrazine product, and complicates purification.[1]
Q2: What are the primary causes of homo-coupling in palladium-catalyzed cross-coupling reactions?
A2: The main drivers of homo-coupling include:
-
Presence of Oxygen: Molecular oxygen can promote the oxidative dimerization of organometallic intermediates.[1][2][3][4] It can also lead to the oxidation of the active Pd(0) catalyst.
-
Use of Palladium(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂ require in-situ reduction to the catalytically active Pd(0). During this activation step, Pd(II) can react with the organometallic reagent, leading to homo-coupling.[1]
-
Suboptimal Reaction Conditions: High temperatures, inappropriate choice of base or solvent, and unsuitable ligands can all contribute to an increased rate of homo-coupling relative to the desired cross-coupling.[1]
Q3: How can I minimize homo-coupling in a Suzuki-Miyaura reaction with this compound?
A3: To suppress the formation of the biaryl homo-coupled product, consider the following strategies:
-
Rigorous Exclusion of Oxygen: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1][4]
-
Catalyst and Ligand Selection: Utilize a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) to bypass the problematic in-situ reduction of Pd(II). Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][5]
-
Reaction Conditions: Run the reaction at the lowest effective temperature. Consider the slow addition of the boronic acid to maintain a low instantaneous concentration. Choose an appropriate base, such as K₃PO₄ or Cs₂CO₃, and a suitable solvent system (e.g., dioxane/water, toluene, or DMF).[1]
Q4: I am observing significant Glaser coupling in my Sonogashira reaction with this compound. What should I do?
A4: The homo-coupling of terminal alkynes (Glaser coupling) is a common issue in Sonogashira reactions, often promoted by the copper(I) co-catalyst in the presence of oxygen. To mitigate this:
-
Switch to Copper-Free Conditions: Performing the reaction without a copper co-catalyst is a highly effective method to eliminate the primary pathway for alkyne dimerization.[1][6] This may necessitate the use of more active palladium catalysts or specific ligands.
-
Choice of Base and Solvent: Use a bulky amine base like diisopropylethylamine (DIPEA) or an inorganic base like K₃PO₄ in copper-free systems. Solvents such as THF, DMF, or toluene should be thoroughly degassed.[1]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your cross-coupling reactions with this compound.
Problem 1: Significant formation of biaryl byproduct in Suzuki-Miyaura coupling.
| Possible Cause | Suggested Solution |
| Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents (e.g., by sparging with argon for 30-60 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Use of a Pd(II) precatalyst leading to homo-coupling during the in-situ reduction. | Use a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Alternatively, add a mild reducing agent like potassium formate to facilitate the reduction of Pd(II) to Pd(0).[1][3] |
| Inappropriate ligand selection. | Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to promote the desired cross-coupling over homo-coupling.[1][5] |
| High reaction temperature. | Lower the reaction temperature. Run the reaction at the lowest temperature that provides a reasonable rate of conversion to the desired product.[1] |
| Inappropriate base or solvent. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, toluene, THF, DMF). Ensure the base is finely ground and dry.[1] |
Problem 2: Predominant formation of 1,3-diyne (Glaser coupling) in Sonogashira coupling.
| Possible Cause | Suggested Solution |
| Copper(I) co-catalyst in the presence of oxygen. | Switch to a copper-free Sonogashira protocol. This is the most effective way to prevent Glaser coupling.[1][6] |
| Inadequate degassing of solvents and reagents. | Rigorously degas all solvents and the amine base. Maintain a strict inert atmosphere throughout the reaction. |
| Inappropriate base. | In copper-free systems, consider using a bulky amine base like DIPEA or an inorganic base such as K₃PO₄.[1] |
| Unsuitable solvent. | Ensure solvents like THF, DMF, or toluene are anhydrous and thoroughly degassed. |
Problem 3: Low yield of desired product and recovery of starting materials in Stille coupling.
| Possible Cause | Suggested Solution |
| Inefficient catalyst system. | Optimize the palladium source and ligand. For Stille reactions, a combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos can be effective. The addition of a Cu(I) co-catalyst can sometimes improve yields in challenging couplings.[7][8] |
| Reagent addition order. | In some cases, pre-mixing the palladium catalyst with the aryl halide before adding the organotin reagent can suppress homo-coupling of the stannane.[9] |
| Catalyst inhibition by the pyrazine nitrogen. | The lone pair of electrons on the pyrazine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Employing bulky phosphine ligands can help shield the palladium and prevent this coordination.[5] |
Problem 4: Homo-coupling of the amine in Buchwald-Hartwig amination.
| Possible Cause | Suggested Solution |
| Inappropriate catalyst system. | Use a palladium precatalyst and ligand system known to be effective for amination of electron-deficient heterocycles. Buchwald's third-generation catalysts and ligands are often a good starting point.[10] |
| Strong base causing side reactions. | While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider screening other bases like K₃PO₄ or Cs₂CO₃, which may require higher temperatures or longer reaction times.[10] |
| High reaction temperature. | Optimize the temperature to find a balance between a reasonable reaction rate and minimizing side reactions. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
dot
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
-
Reagent Preparation: In an oven-dried Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a suitable base such as K₃PO₄ (3.0 equiv), and the palladium catalyst system (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous and degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Copper-Free Sonogashira Cross-Coupling of this compound
Caption: Comparison of the desired cross-coupling catalytic cycle versus a common homo-coupling pathway promoted by oxygen.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for 2,6-Dibromopyrazine Reactions
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2,6-Dibromopyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using this compound in cross-coupling reactions?
A1: The primary challenges with this compound stem from its electron-deficient nature and the presence of two reactive bromine atoms. This can lead to:
-
Sluggish or incomplete reactions: The electron-withdrawing character of the pyrazine ring can deactivate the C-Br bonds towards oxidative addition, a critical step in the catalytic cycle.
-
Selectivity issues: Achieving selective mono-functionalization over di-substitution can be challenging and is highly dependent on the reaction conditions.
-
Catalyst inhibition/deactivation: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, potentially hindering its activity.[1]
-
Side reactions: Protodeboronation of boronic acids in Suzuki couplings and homocoupling of reagents are common side reactions that reduce the yield of the desired product.
Q2: How does catalyst loading typically affect the outcome of reactions with this compound?
A2: Catalyst loading is a critical parameter that can influence reaction rate, yield, and purity.
-
Too low loading: May result in incomplete conversion or slow reaction rates, especially with a less reactive substrate like this compound.
-
Too high loading: While it might increase the reaction rate, it can also lead to an increase in side reactions, such as homocoupling. It also increases the cost of the reaction and the amount of residual palladium in the product, which can be problematic in pharmaceutical applications.
Q3: Which palladium catalysts and ligands are generally recommended for this compound?
A3: For electron-deficient substrates like this compound, catalyst systems with electron-rich and sterically bulky ligands are often preferred. These ligands can enhance the rate of oxidative addition and reductive elimination.
-
Suzuki-Miyaura Coupling: Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) with ligands like SPhos, XPhos, or RuPhos are effective. PEPPSI-type precatalysts have also shown high activity.
-
Buchwald-Hartwig Amination: Systems using bulky biarylphosphine ligands such as XPhos or BrettPhos are commonly employed to facilitate C-N bond formation.
-
Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst is standard. Copper-free conditions are also possible with the use of more active palladium catalysts.
Q4: How can I control for mono- versus di-substitution on the this compound core?
A4: Achieving selective mono-substitution requires careful control over reaction parameters:
-
Stoichiometry: Using a slight excess of the coupling partner (e.g., 1.1-1.5 equivalents) relative to this compound is a common strategy.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor mono-substitution. Monitoring the reaction progress closely by TLC or LC-MS is crucial.
-
Catalyst and Ligand: Certain catalyst systems, particularly those with bulky ligands, can favor mono-arylation or mono-amination.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Inappropriate Catalyst System | For electron-deficient pyrazines, standard catalysts may be ineffective.[1] Employ specialized palladium catalysts with bulky, electron-rich ligands like SPhos or XPhos. Consider using a pre-formed Pd(0) source or a modern precatalyst. |
| Incorrect Base | The base is crucial for the transmetalation step.[1] Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be highly dependent on the specific substrates and solvent. |
| Protodeboronation of Boronic Acid | The pyrazine ring can promote this side reaction.[1] Ensure the reaction is performed under a strictly inert atmosphere. Consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates. |
| Low Reactivity of C-Br Bond | The electron-deficient pyrazine ring can deactivate the C-Br bond. Increase the reaction temperature in 10-20 °C increments. Be aware that higher temperatures can also increase side reactions. |
| Poor Solubility of Reagents | Ensure all reagents are soluble in the chosen solvent system at the reaction temperature. A mixture of solvents, such as toluene/water or dioxane/water, can be beneficial. |
Problem 2: Poor Results in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition | The nitrogen atoms of the pyrazine ring can coordinate to the palladium center, inhibiting catalysis.[1] Use sterically hindered ligands (e.g., XPhos, BrettPhos) to prevent this coordination. |
| Base Incompatibility | Strong bases like NaOtBu can be incompatible with sensitive functional groups. Weaker bases such as K₃PO₄ or Cs₂CO₃ can be effective alternatives, though they may require higher reaction temperatures or longer times.[1] |
| Amine Reactivity | Primary and secondary amines have different reactivities. For less reactive amines, a more active catalyst system or higher temperatures may be necessary. |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS. If the starting material is consumed but the product yield is low, side reactions may be occurring. |
Problem 3: Unsuccessful Sonogashira Coupling
| Possible Cause | Troubleshooting Steps |
| Catalyst System Inefficiency | A standard Sonogashira reaction requires a palladium catalyst and a copper(I) co-catalyst.[1] Ensure both catalysts are active. Consider using a higher catalyst loading or a more active palladium source. |
| Homocoupling of Alkyne (Glaser Coupling) | This is a common side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen. Maintain a strictly inert atmosphere. Consider switching to copper-free conditions, which may require a more active palladium catalyst. |
| Amine Base Issues | The amine base (e.g., triethylamine, diisopropylamine) is crucial. Use a dry, high-purity amine. The base also often serves as the solvent or co-solvent. |
| Low Reaction Temperature | While many Sonogashira couplings proceed at room temperature, reactions with less reactive halides like this compound may require heating. |
Data Presentation: Catalyst Loading and Reaction Conditions
Table 1: Suzuki-Miyaura Coupling of 2,6-Dihalopyridines with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | Mono-arylated | High |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME | 80 | 2 | Di-arylated | High |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF (3) | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |
Note: Data is based on 2,6-dibromopyridine as a representative dihalopyridine.
Table 2: Buchwald-Hartwig Amination of 2,6-Dihalopyridines
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Amine | Yield (%) |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.1) | Toluene | 100 | 18 | Primary & Secondary | 70-95 |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (2) | Toluene | 80 | 6-24 | Primary & Secondary | 60-98 |
| CuI (20) | N,N'-dimethylethanediamine (40) | K₂CO₃ (3) | DMSO | 90 | 12-24 | Benzimidazole | 85 |
Note: Data is based on 2,6-dibromopyridine and related dihalopyridines.
Table 3: Sonogashira Coupling of Dihaloheterocycles with Terminal Alkynes
| Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (2-5) | CuI (5-10) | Et₃N or DIPA | THF or DMF | RT - 60 | 2-24 | Good to High |
| PdCl₂(PPh₃)₂ (1-3) | CuI (2-5) | Et₃N | Toluene | 50-80 | 4-18 | Good to High |
| Pd(OAc)₂ (2) / Ligand (4) | None (Copper-free) | Cs₂CO₃ or K₃PO₄ | Dioxane or DMF | 80-110 | 12-24 | Moderate to High |
Note: These are general conditions; optimization for this compound is recommended.
Experimental Protocols
General Protocol for Suzuki-Miyaura Mono-Arylation of this compound
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 2-12 hours), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Mono-Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., K₃PO₄, 2.1 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the amine (1.2 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
General Protocol for Sonogashira Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol). Then, add the terminal alkyne (1.2 mmol).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Visualizations
References
Technical Support Center: Troubleshooting Failed 2,6-Dibromopyrazine Sonogashira Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Sonogashira reactions with 2,6-dibromopyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for dihalopyrazines in Sonogashira couplings?
The reactivity of halopyrazines in Sonogashira cross-coupling reactions generally follows the order of bond dissociation energies: I > Br > Cl.[1] Therefore, for a substrate like this compound, both bromine atoms are potential reaction sites.
Q2: What are the most common side reactions observed with this compound in Sonogashira reactions?
Common side reactions include:
-
Homocoupling (Glaser coupling): The terminal alkyne couples with itself to form a dimer. This is often promoted by the presence of oxygen and a copper co-catalyst.[2][3]
-
Catalyst Decomposition: The palladium catalyst can decompose, often observed as the formation of palladium black, which is catalytically inactive.[1]
-
Dehalogenation: Replacement of a bromine atom with a hydrogen atom. This can be influenced by reaction temperature and the choice of base and solvent.[4]
-
Formation of Monosubstituted Product: The reaction may stop after the first coupling, yielding 2-bromo-6-alkynylpyrazine, especially if reaction conditions are not optimized for double substitution.
Q3: When should I consider using copper-free Sonogashira conditions?
Copper-free conditions are particularly useful when homocoupling of the alkyne is a significant issue.[3][5] While the copper(I) co-catalyst generally increases the reaction rate, it can also promote the undesired alkyne dimerization, especially in the presence of oxygen.[5][6] For challenging substrates like electron-rich aryl bromides and chlorides, copper-free systems can be more effective.[5]
Q4: How does the pyrazine ring itself affect the Sonogashira reaction?
The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, which can inhibit the catalytic activity.[1] This makes pyrazine substrates potentially more challenging than simple aryl halides. The electron-deficient nature of the pyrazine ring, however, can be beneficial for the oxidative addition step.
Troubleshooting Guides
Problem 1: Low to No Product Yield
Question: I am not observing any formation of the desired coupled product. What are the likely causes and how can I fix this?
Answer: A complete lack of product formation points to a fundamental issue with one or more reaction components or conditions.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | The Pd(0) active species may not have formed or has decomposed. Ensure you are using a reliable palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and high-quality, degassed solvents.[7][8] Consider using a more robust catalyst system with bulky, electron-rich phosphine ligands like XPhos, which can be more effective for challenging substrates.[5] |
| Insufficient Temperature | Sonogashira couplings with aryl bromides can be limited by the oxidative addition step and may require higher temperatures.[9] If you are running the reaction at room temperature, try increasing it to 50-100 °C.[9][10] |
| Inappropriate Base | The base is crucial for the reaction. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common.[3] Ensure the base is in sufficient excess (at least 2-3 equivalents per halide) and is of good quality. For some systems, inorganic bases like K₃PO₄ or Cs₂CO₃ may be effective, though they might require higher temperatures.[1][11] |
| Poor Solvent Choice | The solvent can significantly impact the reaction. While TEA can sometimes be used as both base and solvent, co-solvents like THF, DMF, or acetonitrile are often used.[9] Ensure your solvents are anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[3][8] |
| Substrate Reactivity | While bromopyrazines are generally reactive, steric hindrance or electronic effects from the alkyne could be an issue. Confirm the purity of your this compound and terminal alkyne. |
Problem 2: Significant Homocoupling of the Alkyne (Glaser Product)
Question: My main product is the dimer of my starting alkyne. How can I minimize this side reaction?
Answer: Alkyne homocoupling is a very common issue, especially in copper-catalyzed Sonogashira reactions.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Oxygen promotes the copper-mediated homocoupling.[4][12] It is critical to ensure your reaction is performed under strictly anaerobic conditions. Degas all solvents and reagents thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and maintain a positive inert atmosphere throughout the reaction.[3][4] |
| Copper Co-catalyst | The copper(I) salt is the primary catalyst for this side reaction.[3] If homocoupling is severe, switch to a copper-free protocol.[5][6] |
| High Alkyne Concentration | A high concentration of the alkyne can favor dimerization. Try adding the alkyne slowly to the reaction mixture using a syringe pump to maintain a low instantaneous concentration.[4] |
| Reaction Conditions | Sometimes, simply running the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can significantly reduce homocoupling.[12][13] |
Problem 3: Reaction Stops at Monosubstituted Product (2-bromo-6-alkynylpyrazine)
Question: I am only able to substitute one of the bromine atoms on the pyrazine ring. How can I drive the reaction to completion for the disubstituted product?
Answer: Achieving double substitution can be more challenging than the initial coupling due to changes in the electronic properties and steric hindrance of the intermediate.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reaction Time/Temperature | The second coupling is often slower than the first. Increase the reaction time and/or temperature to facilitate the second substitution.[4] Monitor the reaction by TLC or LC-MS to track the consumption of the monosubstituted intermediate. |
| Stoichiometry of Reagents | Ensure you are using a sufficient excess of the terminal alkyne (e.g., 2.2-2.5 equivalents) and base (e.g., 4-5 equivalents) to drive both coupling reactions to completion.[4] |
| Catalyst Deactivation | The catalyst may lose activity before the second coupling can occur. A higher catalyst loading might be necessary.[4] Alternatively, employing a more robust catalyst system, as mentioned in Problem 1, could be beneficial. |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Reaction
This protocol is a general starting point and may require optimization.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous, degassed triethylamine (TEA) or a mixture of THF/TEA (2:1).
-
Add the terminal alkyne (2.2 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Reaction
This protocol is recommended if homocoupling is a major issue.
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like XPhos, or a pre-formed catalyst like [DTBNpP]Pd(crotyl)Cl).[5][14]
-
Add an anhydrous, degassed solvent (e.g., DMF, Dioxane, or THF).
-
Add a base, typically an inorganic base like Cs₂CO₃ (2.5 eq) or an amine base like diisopropylamine.[3][11]
-
Add the terminal alkyne (2.2 eq).
-
Heat the reaction mixture, typically to a higher temperature than the copper-catalyzed version (e.g., 80-110 °C).
-
Work-up and purification are similar to the copper-catalyzed protocol.
Visual Guides
Caption: The dual catalytic cycles of the copper-catalyzed Sonogashira reaction.
Caption: A workflow for troubleshooting failed Sonogashira reactions.
Caption: Key reaction components and their relationship to common problems.
References
- 1. benchchem.com [benchchem.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. depts.washington.edu [depts.washington.edu]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Mono-Substitution of 2,6-Dibromopyrazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the selective mono-substitution of 2,6-dibromopyrazine. This guide addresses common challenges to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving selective mono-substitution on this compound?
A1: Achieving selective mono-substitution over di-substitution on the symmetrical this compound substrate requires careful control of reaction conditions. The main strategies include:
-
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig): This is the most common approach. Selectivity is achieved by controlling stoichiometry, using specific palladium catalysts with bulky, electron-rich ligands, and optimizing reaction temperature and time.
-
Copper-Catalyzed Amination (Ullmann-type): This method is particularly useful for C-N bond formation and can offer high selectivity for the mono-substituted product, sometimes under milder conditions than palladium-catalyzed reactions.
-
Catalyst-Free Nucleophilic Aromatic Substitution (SNA_r_): For amination reactions, heating this compound with an excess of a primary or secondary amine, often in water and under microwave irradiation, can provide the mono-aminated product with high selectivity by avoiding a catalyst that would promote the second substitution.
-
Lithiation and Electrophilic Trapping: This involves a selective bromine-lithium exchange at low temperature, followed by quenching with an electrophile. This method offers a different reactivity pattern but can be challenging due to the need for strictly anhydrous conditions and cryogenic temperatures.
Q2: How does the choice of catalyst and ligand influence selectivity in cross-coupling reactions?
A2: The catalyst system is critical. For electron-deficient heterocycles like pyrazine, standard catalysts such as Pd(PPh₃)₄ may be insufficient or lead to poor selectivity.[1]
-
Bulky Ligands: Sterically hindered phosphine ligands (e.g., Buchwald's SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[2] These ligands promote the difficult oxidative addition step on the electron-poor pyrazine ring and can sterically shield the metal center, which may disfavor a second substitution event on the newly formed, bulkier mono-substituted intermediate.
-
Catalyst Speciation: The ratio of ligand to the palladium source can alter the active catalytic species in solution, which in turn can switch the site selectivity in some dihalo-heterocyclic systems.
Q3: Why is my reaction producing a mixture of mono- and di-substituted products?
A3: Formation of the di-substituted product is the most common challenge and typically occurs when the mono-substituted product reacts further. This is often kinetically favored.[3] To minimize this:
-
Control Stoichiometry: Use a slight deficiency or an equimolar amount (e.g., 1.0 equivalent) of the nucleophile (boronic acid, amine, etc.) relative to this compound.
-
Lower Temperature: Running the reaction at a lower temperature can slow the rate of the second substitution relative to the first.
-
Shorter Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed but before significant di-substitution occurs.
-
Slow Addition: In some cases, slow addition of the nucleophile or catalyst can help maintain a low concentration of the reactive species, favoring the initial mono-substitution.
Q4: What are common side reactions in a Suzuki-Miyaura coupling with pyrazine derivatives?
A4: Besides di-substitution, two common side reactions are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct and reducing the amount of nucleophile available for coupling.[1] To mitigate this, use anhydrous solvents, ensure the base is not excessively wet, or switch to more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[4] Ensuring the reaction is thoroughly degassed and using an efficient Pd(0) source or precatalyst can minimize homocoupling.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield; Starting Material Unreacted | 1. Inactive Catalyst System: The C-Br bond on the electron-deficient pyrazine ring can be difficult to activate. | 1. Switch to a more active catalyst system. Use bulky, electron-rich Buchwald ligands (SPhos, XPhos) or NHC ligands with a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst).[2] |
| 2. Ineffective Base: The base is crucial for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). | 2. Screen different bases. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong non-nucleophilic base like NaOtBu or LHMDS is typically required. | |
| 3. Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting catalysis. | 3. The use of bulky ligands helps prevent inhibitory coordination. Increasing the reaction temperature may also help overcome this. | |
| 4. Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated. | 4. Ensure all solvents are properly degassed. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.[1] | |
| Poor Selectivity; Significant Di-substitution | 1. Excess Nucleophile: More than one equivalent of the boronic acid or amine is present. | 1. Carefully control stoichiometry. Use 0.95-1.0 equivalents of the coupling partner. |
| 2. High Temperature / Long Reaction Time: Conditions are too forcing, promoting the second substitution. | 2. Lower the reaction temperature and monitor the reaction closely to identify the optimal endpoint. | |
| 3. Highly Active Catalyst: The catalyst may be too reactive, readily coupling the mono-substituted product. | 3. Screen different ligands or reduce catalyst loading. Sometimes a less active catalyst provides better selectivity. | |
| Significant Protodeboronation Byproduct (Suzuki) | 1. Presence of Water/Proton Source: Boronic acids can be unstable in the presence of aqueous bases or acidic impurities. | 1. Use anhydrous solvents and reagents. Consider using boronic pinacol esters or trifluoroborate salts, which are more stable.[4] |
| 2. Inappropriate Base: Some bases can promote protodeboronation more than others. | 2. Weaker bases like K₂CO₃ or CsF may reduce this side reaction, though they may require higher temperatures to be effective. | |
| Reaction Fails with a Specific Amine (Buchwald-Hartwig) | 1. Steric Hindrance: A bulky amine may struggle to couple with the already substituted pyrazine ring. | 1. Use a catalyst system known for coupling sterically demanding substrates (e.g., with XPhos or RuPhos). More forcing conditions (higher temperature) may be necessary. |
| 2. Amine Basicity: The pKa of the amine affects its reactivity and potential to inhibit the catalyst. | 2. The choice of base is critical and must be matched to the amine's pKa. A stronger base is often needed for less acidic amines. |
Data Presentation: Mono-substitution Yields on Dihalo-N-Heterocycles
The following table summarizes representative yields for selective mono-substitution reactions on 2,6-dihalo N-heterocycles, demonstrating the feasibility of these transformations. Conditions are highly substrate-dependent.
| Substrate | Coupling Partner | Reaction Type | Catalyst / Ligand | Yield (%) | Reference |
| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | 77 | [5] |
| 2,6-Dibromopyridine | Pyrazole | Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | 82 | |
| 2,6-Dibromopyridine | Primary Alkylamines | Catalyst-Free Amination | None (Microwave, H₂O) | High Selectivity | [6] |
| 2,6-Dichloropyrazine | Adamantane-amines | Catalyst-Free Amination | None (DMF, 140 °C) | 82-89 |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.0-1.1 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Selective Mono-Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add a base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in a small amount of solvent. Add this catalyst solution to the reaction flask.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or THF) to the main flask.
-
Reaction & Monitoring: Heat the reaction (typically 80-110 °C) and monitor its progress as described in Protocol 1.
-
Workup & Purification: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent and proceed with washing, drying, and purification as described in Protocol 1.
Visualizations
Caption: Reaction pathway showing the formation of the desired mono-substituted and undesired di-substituted products.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
managing temperature sensitivity of 2,6-Dibromopyrazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of 2,6-Dibromopyrazine, with a particular focus on managing its temperature sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
There are conflicting recommendations from various suppliers, ranging from room temperature to refrigeration (2-8 °C) and freezing (-20 °C).[1][2] To ensure the long-term stability and purity of this compound, it is recommended to store it in a freezer at -20°C under an inert atmosphere .[2] This conservative approach minimizes the risk of degradation, especially for long-term storage. For short-term use, refrigeration at 2-8 °C is acceptable.[1] It is crucial to bring the container to room temperature before opening to prevent moisture condensation.
Q2: What are the visual signs of this compound degradation?
This compound is typically a white to light yellow crystalline powder.[1] Signs of degradation may include a significant color change to dark yellow, brown, or the presence of a strong odor. If you observe these changes, the purity of the compound may be compromised, and it is advisable to verify its integrity using analytical methods such as NMR or GC-MS before use.
Q3: How does temperature affect the stability of this compound in solution?
Q4: What are the primary side reactions to be aware of when using this compound in high-temperature reactions?
In cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, high temperatures can promote undesirable side reactions. A common issue is the homo-coupling of the coupling partners. For instance, in a Suzuki reaction, this would lead to the formation of biaryl compounds from the boronic acid reagent, and in a Sonogashira reaction, it can result in the dimerization of the terminal alkyne (Glaser coupling). These side reactions consume starting materials and complicate the purification of the desired product.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low Yield in Cross-Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature Leading to Decomposition or Side Reactions | - Lower the reaction temperature and incrementally increase it to find the optimal balance between reaction rate and stability.- Consider using a more active catalyst system that allows for lower reaction temperatures. |
| Homo-coupling of Reaction Partners | - Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homo-coupling.- Optimize the stoichiometry of the reagents. An excess of one reagent can sometimes favor homo-coupling.- For Sonogashira couplings, consider a copper-free protocol or use the minimum effective concentration of the copper co-catalyst. |
| Catalyst Inhibition or Decomposition | - The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, potentially inhibiting its activity. The use of bulky, electron-rich phosphine ligands can mitigate this effect.- Ensure all reagents and solvents are anhydrous, as water can lead to catalyst deactivation. |
Issue 2: Incomplete Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | While high temperatures can be problematic, some cross-coupling reactions require a certain activation energy. If the reaction is sluggish, a modest increase in temperature may be necessary. Monitor for byproduct formation closely. |
| Poor Solubility of Reagents | Ensure that this compound and other reagents are fully dissolved in the chosen solvent system at the reaction temperature. A change in solvent or the use of a co-solvent may be required. |
| Inactive Catalyst | Use a fresh, high-quality catalyst and ensure that solvents are properly degassed to remove oxygen, which can deactivate the catalyst. |
Quantitative Data on Stability
Specific quantitative stability data for this compound under various conditions is not extensively available in published literature. However, the following table provides general stability guidelines based on typical practices for halogenated heterocyclic compounds. It is strongly recommended that researchers perform their own stability studies for their specific applications and storage conditions.
| Condition | Recommendation | Expected Stability |
| Long-Term Storage (Solid) | -20°C, under inert atmosphere, protected from light. | Expected to be stable for >1 year. |
| Short-Term Storage (Solid) | 2-8°C, under inert atmosphere, protected from light. | Stable for several months. |
| In Solution (e.g., in DMF, Dioxane) | Prepare fresh. If storage is necessary, store at 2-8°C under an inert atmosphere and use within 24-48 hours. | Stability is solvent and temperature-dependent. Prone to slow degradation over time. |
| Elevated Temperature (in reaction) | Use the lowest effective temperature for the specific transformation. | Susceptible to side reactions and potential decomposition, especially above 80-100°C. |
Experimental Protocols
Detailed Methodology for a Suzuki-Miyaura Cross-Coupling Reaction with Temperature Control
This protocol describes a general procedure for the mono-arylation of this compound, with an emphasis on temperature management to minimize side reactions.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water or toluene/water)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle with a temperature controller
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Temperature Control:
-
Begin stirring the reaction mixture at room temperature for 30 minutes to ensure all components are well-mixed.
-
Slowly increase the temperature to the desired reaction temperature (typically starting at a lower temperature, e.g., 60-70 °C).
-
Maintain a stable temperature using a temperature controller. Crucially, avoid unnecessarily high temperatures to minimize the risk of homo-coupling and other side reactions.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Work-up: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for temperature-sensitive reactions.
Caption: Decision tree for proper storage of this compound.
References
Technical Support Center: Workup Procedures for 2,6-Dibromopyrazine Mediated Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup of common reactions involving 2,6-dibromopyrazine.
General Workup and Purification FAQs
Q1: My reaction mixture is a complex mess. What is a general workflow for purifying my substituted pyrazine product?
A1: A general workflow for the purification of pyrazine derivatives involves a series of sequential steps to remove unreacted starting materials, catalyst residues, and byproducts. The typical sequence is:
-
Quenching: Carefully neutralize any reactive reagents in the mixture.
-
Aqueous Workup/Extraction: Partition the product into an organic solvent, leaving inorganic salts and polar impurities in the aqueous phase.
-
Drying and Concentration: Remove residual water from the organic phase and concentrate the solution.
-
Purification: Employ techniques like column chromatography or recrystallization to isolate the pure product.
.
Caption: General purification workflow for pyrazine derivatives.
Q2: What are the best solvents for extracting pyrazine derivatives?
A2: The choice of extraction solvent depends on the polarity of your product. Common choices include:
-
Ethyl acetate (EtOAc): A good general-purpose solvent for moderately polar compounds.
-
Dichloromethane (DCM): Effective for a wide range of compounds.
-
Hexane or Heptane: Suitable for nonpolar pyrazine derivatives. Using hexane can sometimes avoid the co-extraction of highly polar impurities like imidazoles.[1]
-
Methyl-t-butyl ether (MTBE): Another option, but be aware that it may co-extract certain impurities.[1]
Multiple extractions with fresh solvent are recommended for efficient product recovery.[1]
Q3: My pyrazine derivative is streaking on the silica gel column. What can I do?
A3: Streaking of basic compounds like pyrazines on silica gel is common due to strong interactions with the acidic silica surface. To mitigate this:
-
Add a basic modifier to the eluent: A small amount of triethylamine (Et3N) or pyridine (typically 0.1-1%) in your hexane/ethyl acetate or DCM/methanol eluent can significantly improve peak shape.
-
Use an alternative stationary phase: Consider using basic alumina or an amine-functionalized silica column for particularly problematic separations.[2]
Q4: I'm struggling with recrystallization. Any tips?
A4: Successful recrystallization depends heavily on solvent choice. The ideal solvent should dissolve your compound well at high temperatures but poorly at room temperature.[3] For pyrazine derivatives, common solvent systems include:
-
Ethanol or Methanol for more polar compounds.
-
Hexane/Ethyl Acetate or Hexane/Acetone for less polar compounds.
-
Toluene for aromatic compounds, which can also be prone to sublimation.[1]
If your compound "oils out," try cooling the solution more slowly or using a more dilute solution.[3]
Suzuki-Miyaura Coupling: Troubleshooting Workup
Q1: How do I remove residual boronic acid and its byproducts from my Suzuki reaction?
A1: Boronic acids and their anhydrides (boroxines) can be challenging to remove. Here are several effective methods:
-
Aqueous Base Wash: A wash with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can deprotonate the boronic acid, making it more water-soluble and facilitating its removal into the aqueous layer.[4]
-
Diol Complexation: Washing the organic layer with a solution containing a diol, such as diethanolamine or sorbitol, can form a water-soluble complex with the boronic acid.[5]
-
Scavenger Resins: Using a polystyrene-supported scavenger resin, such as one with N-methylglucamine functionality, can effectively bind and remove boronic acid impurities.
-
Recrystallization: Careful selection of a recrystallization solvent can often leave boronic acid impurities behind in the mother liquor.
Caption: Decision tree for removing boronic acid impurities.
Q2: I'm observing significant homo-coupling of my boronic acid. How does this affect the workup?
A2: Homo-coupling leads to the formation of a biaryl byproduct derived from your boronic acid. This byproduct often has a polarity similar to the desired product, which can complicate purification by column chromatography. To address this, you may need to:
-
Optimize chromatography: Use a shallow eluent gradient to improve separation.
-
Recrystallization: If the solubilities of the desired product and the homo-coupled byproduct are sufficiently different, recrystallization can be an effective purification method.
Q3: How do I remove the palladium catalyst after the reaction?
A3: Palladium residues can often be removed by filtration through a pad of Celite or silica gel. For more persistent palladium contamination, especially on a larger scale, treatment of the organic solution with a scavenger can be effective. Options include:
-
Thiol-based scavengers: Reagents like 2,4,6-trimercaptotriazine can precipitate palladium, which can then be filtered off.[6]
-
Activated carbon: Stirring the reaction mixture with activated carbon can adsorb the palladium catalyst.
Experimental Protocol: Suzuki Coupling Workup (Gram Scale)
Materials:
-
Crude reaction mixture from a Suzuki coupling of this compound (e.g., ~5 mmol scale).
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
1 M aqueous sodium hydroxide (NaOH)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Celite or silica gel
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Quenching: Cool the reaction mixture to room temperature and quench with saturated aqueous NH4Cl.
-
Extraction: Dilute the mixture with EtOAc and water. Separate the layers.
-
Boronic Acid Removal: Wash the organic layer with 1 M NaOH (2 x volume of organic layer) to remove unreacted boronic acid.
-
Washing: Wash the organic layer with brine, then dry over anhydrous MgSO4 or Na2SO4.
-
Catalyst Removal & Concentration: Filter the solution through a pad of Celite or a small plug of silica gel to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
| Parameter | Value |
| Starting Scale | ~5 mmol (e.g., 1.19 g of this compound) |
| Quenching Agent | Saturated aq. NH4Cl (~20 mL) |
| Extraction Solvent | Ethyl Acetate (~50 mL) |
| Boronic Acid Wash | 1 M NaOH (2 x 25 mL) |
| Typical Yield | 70-95% (product dependent) |
Stille Coupling: Troubleshooting Workup
Q1: How can I effectively remove the organotin byproducts from my Stille reaction?
A1: Organotin byproducts (e.g., Bu3SnBr) are toxic and must be carefully removed. Common methods include:
-
Aqueous Potassium Fluoride (KF) Wash: Washing the reaction mixture with a saturated aqueous solution of KF is a highly effective method. The fluoride ions react with the tin byproducts to form insoluble tin fluorides, which can be removed by filtration.[7]
-
Silica Gel Filtration: Filtering the crude reaction mixture through a plug of silica gel can remove a significant portion of the tin residues. Using an eluent containing a small amount of triethylamine (2-5%) can improve the efficiency of this process.[8]
-
Liquid-Liquid Extraction: Partitioning the reaction mixture between a nonpolar solvent like hexane and a polar solvent like acetonitrile can help separate the less polar product from the more polar tin byproducts.
Caption: Workflow for the removal of organotin byproducts.
Experimental Protocol: Stille Coupling Workup
Materials:
-
Crude reaction mixture from a Stille coupling of this compound.
-
Ethyl acetate (EtOAc) or Diethyl ether
-
Saturated aqueous potassium fluoride (KF)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel
Procedure:
-
Dilution: Cool the reaction mixture to room temperature and dilute with EtOAc or diethyl ether.
-
Tin Removal: Wash the organic solution with a saturated aqueous solution of KF. Stir vigorously for at least 30 minutes. A precipitate of tin fluorides should form.
-
Filtration: Filter the mixture through a pad of Celite to remove the tin precipitate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Tin Scavenger | Saturated aqueous KF |
| Stirring Time with KF | 30-60 minutes |
| Extraction Solvent | Ethyl Acetate or Diethyl Ether |
| Typical Yield | 65-90% (product dependent) |
Buchwald-Hartwig Amination: Troubleshooting Workup
Q1: My Buchwald-Hartwig reaction workup is emulsion-prone. How can I avoid this?
A1: Emulsions can form during the aqueous workup, especially with amine products. To break or prevent emulsions:
-
Add Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, often helping to break emulsions.
-
Filter through Celite: Passing the emulsified mixture through a pad of Celite can sometimes resolve the issue.
-
Use a different extraction solvent: Switching to a less polar or denser solvent might prevent emulsion formation.
Q2: How do I remove the amine base (e.g., triethylamine, DIPEA) used in the reaction?
A2: Amine bases can be removed by washing the organic layer with a dilute acidic solution, such as 1 M hydrochloric acid (HCl) or a saturated solution of ammonium chloride (NH4Cl).[9] The amine will be protonated and partition into the aqueous layer. Be cautious if your product is acid-sensitive.
Experimental Protocol: Buchwald-Hartwig Amination Workup
Materials:
-
Crude reaction mixture from a Buchwald-Hartwig amination of this compound.
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Quenching: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. For aminopyrazines, a mobile phase of hexanes/ethyl acetate or DCM/methanol, possibly with a small amount of triethylamine, is often effective.
| Parameter | Value |
| Quenching Agent | Saturated aq. NH4Cl |
| Extraction Solvent | Diethyl ether or Ethyl Acetate |
| Chromatography Modifier | 0.1-1% Triethylamine (if needed) |
| Typical Yield | 75-98% (product dependent) |
Sonogashira Coupling: Troubleshooting Workup
Q1: I am observing a lot of alkyne homo-coupling (Glaser coupling) byproducts. How can I remove them?
A1: The diacetylene byproduct from Glaser coupling can often be removed by careful column chromatography, as it is typically less polar than the desired cross-coupled product. Running the reaction under copper-free conditions is the most effective way to prevent its formation in the first place.[4]
Q2: My reaction mixture turned black. What happened and how does it affect the workup?
A2: The formation of a black precipitate ("palladium black") indicates decomposition of the palladium catalyst.[4] While this primarily affects the reaction yield, it can sometimes complicate the workup. The palladium black can usually be removed by filtering the reaction mixture through a pad of Celite before proceeding with the aqueous workup.
Experimental Protocol: Sonogashira Coupling Workup
Materials:
-
Crude reaction mixture from a Sonogashira coupling of this compound.
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Celite
Procedure:
-
Filtration: Dilute the cooled reaction mixture with EtOAc and filter through a pad of Celite to remove the catalyst residues.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Aqueous Workup: Redissolve the residue in EtOAc and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Catalyst Removal | Filtration through Celite |
| Extraction Solvent | Ethyl Acetate |
| Common Side Product | Alkyne homo-coupling product |
| Typical Yield | 60-90% (product dependent) |
Nucleophilic Aromatic Substitution (SNAr): Troubleshooting Workup
Q1: How do I quench an SNAr reaction with a strong nucleophile like an alkoxide?
A1: Reactions involving strong bases like sodium or potassium alkoxides should be quenched carefully. A common method is to add a proton source, such as a saturated aqueous solution of ammonium chloride (NH4Cl), to neutralize the excess base. For very reactive reagents, quenching at a low temperature (e.g., 0 °C) is advisable.
Q2: My SNAr reaction with an amine nucleophile has unreacted amine starting material. How do I remove it?
A2: Excess amine nucleophile can be removed with an acidic wash during the aqueous workup. Washing the organic layer with dilute HCl (e.g., 1 M) will protonate the amine, making it soluble in the aqueous phase.[9] Ensure your product is stable to acidic conditions before performing this wash.
Experimental Protocol: SNAr Workup (with Amine Nucleophile)
Materials:
-
Crude reaction mixture from an SNAr reaction of this compound with an amine.
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dilution: Cool the reaction mixture and dilute with EtOAc and water.
-
Amine Removal: Wash the organic layer with 1 M HCl to remove excess amine nucleophile.
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO3 to neutralize any remaining acid.
-
Washing: Wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
| Parameter | Value |
| Excess Nucleophile Removal | 1 M HCl wash |
| Extraction Solvent | Ethyl Acetate |
| Neutralizing Wash | Saturated aq. NaHCO3 |
| Typical Yield | 80-99% (product dependent) |
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Workup [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Alternatives for 2,6-Dibromopyrazine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and functional materials, the pyrazine scaffold is a crucial building block. The functionalization of this heterocycle, often through palladium-catalyzed cross-coupling reactions, is a cornerstone of modern medicinal chemistry. While 2,6-dibromopyrazine has been a widely utilized starting material, a careful evaluation of its alternatives can offer significant advantages in terms of reactivity, cost, and selectivity. This guide provides an objective comparison of this compound with its chloro and iodo analogues in key cross-coupling reactions, supported by experimental data and detailed protocols to inform strategic synthetic planning.
Executive Summary
The choice of halogen on the 2,6-dihalopyrazine core significantly impacts its reactivity in cross-coupling reactions. The generally accepted trend in reactivity follows the order of bond dissociation energy: I > Br > Cl. Consequently, 2,6-diiodopyrazine is the most reactive, often requiring milder reaction conditions, while 2,6-dichloropyrazine is the least reactive but offers a more cost-effective option. This compound presents a balance between reactivity and cost. The selection of the optimal starting material will depend on the specific requirements of the synthetic route, including the desired reactivity, potential for selective mono-functionalization, and economic considerations.
Reactivity of 2,6-Dihalopyrazines
The reactivity of 2,6-dihalopyrazines in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen bond. The weaker C-I bond in 2,6-diiodopyrazine facilitates a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Conversely, the stronger C-Cl bond in 2,6-dichloropyrazine necessitates more forcing reaction conditions, such as higher temperatures or more active catalyst systems, to achieve comparable yields to its bromo and iodo counterparts.[1]
This reactivity trend allows for strategic choices in synthesis. For instance, the higher reactivity of the C-Br bond compared to the C-Cl bond can be exploited for selective cross-coupling reactions on substrates bearing both halogens.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of 2,6-dihalo- and other related dihalo- N-heteroarenes in Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. While direct comparative data for all three 2,6-dihalopyrazines under identical conditions is limited in the literature, the provided data from analogous systems offers valuable insights into their relative performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the halopyrazine is a critical factor, with the general trend being I > Br > Cl. While 2,6-dichloropyrazine is less reactive, high yields can be achieved using robust catalyst systems.[1]
Table 1: Comparison of Dihalopyridines and Dihalopyrazines in Suzuki-Miyaura Coupling
| Entry | Dihalo-N-Heterocycle | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | Not Specified | 94 |
| 2 | 2,6-Dibromopyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | Not Specified | 94 |
| 3 | 2,6-Dichloropyrazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| 4 | 2-Chloro-6-phenylpurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | Not Specified | 77 (mono-arylation) |
Note: Data for entries 1 and 2 are for dihalopyridines, which serve as a reactivity model for dihalopyrazines. Entry 3 describes the successful synthesis of 2,6-diphenylpyrazine derivatives from 2,6-dichloropyrazine, though specific yield for a direct comparison is not provided.[2] Entry 4 shows the reactivity of a related dihalopurine system.
Stille Coupling
The Stille coupling offers a valuable method for C-C bond formation, particularly when dealing with complex molecular fragments. While organotin reagents are toxic, they are often stable and tolerant of various functional groups.
Table 2: Representative Conditions for Stille Coupling
| Entry | Halide | Coupling Partner | Catalyst / Ligand | Additive | Solvent | Temp (°C) | Time (d) | Yield (%) |
| 1 | Enol triflate | Organotin reagent | Pd(dppf)Cl₂·DCM | CuI, LiCl | DMF | 40 | 2.5 | 87 |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted heterocycles. The reactivity trend of I > Br > Cl is also observed in this reaction. 2,6-Dichloropyrazine generally requires more forcing conditions compared to its bromo and iodo counterparts.[1]
Table 3: Comparison of Dihalopyridines in Sonogashira Coupling
| Entry | Dihalopyridine | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Dibromo-2,6-dichloropyridine | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine | THF | Not Specified | Not Specified | Good |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 98 |
Note: Entry 1 provides a representative reaction for a polyhalogenated pyridine. Entry 2 shows a high-yielding Sonogashira coupling of a bromopyridine derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. While aryl bromides are generally more reactive, advancements in catalyst technology have made the amination of aryl chlorides, including 2,6-dichloropyridine, highly efficient.[1]
Table 4: Comparison of Dihalopyridines in Buchwald-Hartwig Amination
| Entry | Dihalopyridine | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 |
Note: This table provides a representative example of a Buchwald-Hartwig amination of a bromopyridine derivative.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a 2,6-Dihalopyrazine
Materials:
-
2,6-Dihalopyrazine (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O mixture)
Procedure:
-
To a flask purged with an inert gas (Argon or Nitrogen), add the 2,6-dihalopyrazine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Stille Coupling
Materials:
-
Aryl halide (e.g., 2,6-Dihalopyrazine, 1.0 equiv)
-
Organostannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 equiv)
-
Additive (e.g., CuI, 0.1 equiv; LiCl, 5.3 equiv)
-
Solvent (e.g., DMF)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide and degassed DMF.
-
Add CuI, Pd(dppf)Cl₂·DCM, and LiCl sequentially.
-
Purge the reaction flask with Argon for 10 minutes before adding the organostannane.
-
Heat the solution to the desired temperature (e.g., 40 °C).
-
After the reaction is complete, transfer the mixture to a separatory funnel containing an ammonia/water solution and extract with an organic solvent (e.g., hexane).
-
Wash the combined organic phases, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material by flash chromatography.[1]
Protocol 3: Sonogashira Coupling of a 2,6-Dihalopyrazine
Materials:
-
2,6-Dihalopyrazine (1.0 equiv)
-
Terminal alkyne (2.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 5-10 mol%)
-
Base (e.g., Et₃N or DIPEA)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a solution of the 2,6-dihalopyrazine in a suitable solvent, add the terminal alkyne, palladium catalyst, and copper(I) co-catalyst.
-
Add the base to the mixture.
-
Stir the reaction at room temperature or heat as required until completion (monitor by TLC or GC-MS).
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination of a 2,6-Dihalopyrazine
Materials:
-
2,6-Dihalopyrazine (1.0 equiv)
-
Amine (2.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP or XPhos)
-
Base (e.g., NaOBuᵗ)
-
Solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the 2,6-dihalopyrazine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Relationships
The following diagrams illustrate the general workflow of a cross-coupling reaction and the structural relationships between this compound and its alternatives.
References
2,6-Dibromopyrazine: A Strategic Advantage in Drug Discovery
A versatile building block, 2,6-dibromopyrazine, is proving to be a powerful tool for medicinal chemists, offering distinct advantages in the synthesis of complex drug candidates. Its heightened reactivity and the potential for selective, stepwise functionalization make it a preferred scaffold for constructing novel therapeutics, particularly in the realms of oncology and neurodegenerative diseases.
The pyrazine ring is a well-established pharmacophore found in numerous FDA-approved drugs. The introduction of two bromine atoms at the 2 and 6 positions of this ring system creates a highly versatile building block for drug discovery programs. Compared to its dichloro- counterpart, this compound exhibits superior reactivity in a variety of essential cross-coupling reactions, often leading to higher yields and requiring milder reaction conditions. This enhanced reactivity stems from the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond.
Comparative Performance in Key Cross-Coupling Reactions
The utility of this compound in drug discovery is most evident in its performance in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of the carbon-carbon and carbon-nitrogen bonds that form the backbone of many pharmaceutical agents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. The greater reactivity of the C-Br bond in this compound generally translates to more efficient reactions compared to 2,6-dichloropyrazine. While direct head-to-head comparisons in the literature are scarce, the general principles of halide reactivity (I > Br > Cl > F) are well-established. This allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times.
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyrimidine | Benzo[b]furan-2-boronic acid | Pd(dppf)Cl2 (0.0003 M) | - | K3PO4 | THF/MeOH | 70 | 0.25 | ~95 | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh3)4 (5) | - | K3PO4 | 1,4-Dioxane | 80 | 12 | 60 | [2] |
| 9-benzyl-2,6-dichloropurine | Phenylboronic acid (1 eq.) | Pd(PPh3)4 | - | Na2CO3 | Toluene | Reflux | - | 77 | [3] |
Note: Data for this compound in a directly comparable Suzuki-Miyaura reaction was not available in the searched literature. The table provides data for analogous dichlorinated heterocycles to infer the expected improved performance of the dibromo- derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in kinase inhibitors and other targeted therapies. The higher reactivity of this compound allows for the efficient coupling of a wide range of amines, including those that may be less reactive under harsher conditions required for chloro-derivatives. This facilitates the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3] (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOBu-t | Toluene | 80 | 4 | 60 | [4] |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)2 | dppp | NaO-t-Bu | Toluene | 80 | - | 55-98 | [5] |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)2 (10) | X-Phos (10) | KO-t-Bu | Toluene | 100 (MW) | 0.17 | High | [6] |
Note: Specific yield data for Buchwald-Hartwig amination of this compound was not found in the provided search results. The table shows data for similar brominated pyridines.
Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is invaluable for the synthesis of rigid scaffolds and linkers in drug molecules. The reactivity trend of I > Br > Cl is also prominent in this reaction, making this compound a more suitable substrate than 2,6-dichloropyrazine, especially for less reactive alkynes or when milder conditions are required to preserve sensitive functional groups.
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF3COO)2 (2.5) | CuI (5) | Et3N | DMF | 100 | 3 | 72-96 | [7][8][9] |
| Aryl Halides (I, Br, Cl) | Terminal Alkynes | PdCl2(PPh3)2 (3) | - (Cu-free) | TBAF | Solvent-free | - | - | Moderate to Excellent | [10] |
| Brominated Peptide | Terminal Alkynes | [PdCl2(CH3CN)2] (15) | - (Cu-free) | Cs2CO3 | H2O/MeCN | 65 | 2 | Moderate to Excellent | [11] |
Note: While general protocols for Sonogashira coupling are available, specific quantitative yield data for this compound was not present in the search results. The table provides data for similar substrates and conditions.
Selective Functionalization: A Key Advantage
A significant advantage of this compound is the ability to perform selective mono- or di-substitution reactions. The differential reactivity of the two bromine atoms can be exploited by carefully controlling reaction conditions such as temperature, catalyst, and stoichiometry of reagents. This allows for the sequential introduction of different functional groups, leading to the synthesis of unsymmetrical 2,6-disubstituted pyrazines, which are often challenging to prepare by other methods. This stepwise approach is crucial for fine-tuning the pharmacological properties of a drug candidate.
Applications in Drug Discovery
The 2,6-disubstituted pyrazine scaffold is a prominent feature in a number of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The pyrazine core can act as a hinge-binder, interacting with the backbone of the kinase enzyme. The substituents at the 2 and 6 positions can then be modified to enhance potency, selectivity, and pharmacokinetic properties.
Case Study: Glycogen Synthase Kinase 3 (GSK-3) Inhibitors for Alzheimer's Disease
Research into treatments for Alzheimer's disease has identified GSK-3 as a key therapeutic target.[12][13] A series of potent and selective GSK-3 inhibitors have been developed based on a pyrazine scaffold.[12] The synthesis of these compounds often relies on the versatile reactivity of dihalogenated pyrazines to introduce the necessary pharmacophoric elements.
Case Study: p38 MAP Kinase Inhibitors
The p38 MAP kinase is another important target in inflammatory diseases and cancer. The development of inhibitors for this kinase has also utilized heterobicyclic scaffolds that can be accessed through the functionalization of dihalopyrazines.[14][15]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 eq) and the corresponding boronic acid (1.1-2.2 eq) in a suitable solvent (e.g., toluene, dioxane, or DMF/water mixture) is added a palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2, or PdCl2(dppf), 1-5 mol%) and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0-3.0 eq). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2][16]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, this compound (1.0 eq), the amine (1.1-1.2 eq), a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-2 mol%), a phosphine ligand (e.g., BINAP, Xantphos, or XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K3PO4, 1.4-2.0 eq) are combined under an inert atmosphere. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110 °C with stirring.[6][17] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, quenched with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.[17]
General Procedure for Sonogashira Coupling
To a degassed solution of this compound (1.0 eq) and a terminal alkyne (1.1-2.2 eq) in a suitable solvent (e.g., THF, DMF, or Et3N) are added a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., Et3N or DIPA). The reaction mixture is stirred at room temperature or heated to 50-100 °C under an inert atmosphere until the starting material is consumed.[7][8][9] The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing the Synthetic Pathways
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Buchwald-Hartwig amination of this compound.
Caption: Sonogashira coupling of this compound.
Conclusion
References
- 1. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 23229-25-6 [sigmaaldrich.com]
- 11. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Novel Compounds Synthesized from 2,6-Dibromopyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel compounds synthesized from the versatile starting material, 2,6-dibromopyrazine. The document outlines synthetic methodologies, presents key characterization data, and where available, compares the biological activities of the resulting derivatives. This information is intended to serve as a valuable resource for researchers engaged in the design and development of new chemical entities with potential therapeutic applications.
Introduction to this compound in Medicinal Chemistry
Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The pyrazine scaffold is a key component in a number of approved drugs and clinical candidates, exhibiting a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The electron-deficient nature of the pyrazine ring and its ability to participate in hydrogen bonding make it an attractive pharmacophore. This compound serves as a versatile starting material, offering two reactive sites for the introduction of various functional groups, enabling the synthesis of a diverse library of novel compounds.
This guide focuses on three classes of compounds synthesized from this compound or its more reactive analog, 2,6-dichloropyrazine:
-
2,6-Bis(pyrazol-1-yl)pyrazine Derivatives: These compounds are of interest for their potential as ligands in coordination chemistry and may exhibit interesting electronic and photophysical properties.
-
2,6-Diphenylpyrazine Derivatives via Suzuki Coupling: The Suzuki coupling reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the synthesis of biaryl compounds with potential applications in materials science and as therapeutic agents.
-
2,6-Diaminopyrazine Derivatives: The introduction of amino groups can significantly modulate the physicochemical and biological properties of the pyrazine core, often enhancing its drug-like characteristics.
The following sections provide a detailed comparison of the synthesis and properties of these compound classes.
Comparison of Synthesized Compounds
The following tables summarize the key quantitative data for the synthesized compounds, including their structure, molecular weight, melting point, and reaction yield.
| Compound Class | Structure | Compound Name | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| Bis(pyrazol-1-yl)pyrazines |
| 2,6-Bis(pyrazol-1-yl)pyrazine | 238.24 | 184-186 | 75 | [1] |
|
| 2,6-Bis(4-chloropyrazol-1-yl)pyrazine | 307.13 | 198-200 | 68 | [1] | |
| Diphenylpyrazines | 2,6-Diphenylpyrazine | 232.28 | 145-147 | 85 | [2] | |
| Diaminopyrazines | 2,6-Diaminopyrazine | 110.12 | 118-120 | 90 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of the representative compounds are provided below.
Synthesis of 2,6-Bis(pyrazol-1-yl)pyrazine Derivatives
This protocol is adapted from the synthesis of 2,6-bis(pyrazol-1-yl)pyridine derivatives and is applicable to the reaction of 2,6-dichloropyrazine with pyrazole.
Materials:
-
2,6-Dichloropyrazine
-
Pyrazole
-
Potassium Carbonate (K₂CO₃)
-
18-Crown-6
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of 2,6-dichloropyrazine (1.0 eq), pyrazole (2.2 eq), and potassium carbonate (3.0 eq) is placed in a round-bottom flask.
-
A catalytic amount of 18-crown-6 is added to the mixture.
-
Anhydrous DMF is added to the flask, and the mixture is heated at 120 °C for 24 hours under an inert atmosphere.
-
After cooling to room temperature, the reaction mixture is poured into water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,6-bis(pyrazol-1-yl)pyrazine.
Characterization Data for 2,6-Bis(pyrazol-1-yl)pyrazine:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.55 (s, 2H, pyrazine-H), 8.01 (d, J = 2.8 Hz, 2H, pyrazolyl-H), 7.78 (d, J = 1.6 Hz, 2H, pyrazolyl-H), 6.52 (t, J = 2.2 Hz, 2H, pyrazolyl-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 148.2, 142.5, 141.8, 127.9, 109.1.
-
MS (ESI): m/z 239.1 [M+H]⁺.
Synthesis of 2,6-Diphenylpyrazine via Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of 2,6-dichloropyrazine with phenylboronic acid.[2]
Materials:
-
2,6-Dichloropyrazine
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a solution of 2,6-dichloropyrazine (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added phenylboronic acid (2.5 eq) and potassium carbonate (3.0 eq).
-
The mixture is degassed with argon for 15 minutes.
-
Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq) are then added, and the mixture is heated to 90 °C for 12 hours under an argon atmosphere.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 2,6-diphenylpyrazine.
Characterization Data for 2,6-Diphenylpyrazine:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.81 (s, 2H), 8.15-8.12 (m, 4H), 7.52-7.45 (m, 6H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 150.9, 142.2, 137.0, 129.8, 128.8, 127.3.
-
MS (ESI): m/z 233.1 [M+H]⁺.
Synthesis of 2,6-Diaminopyrazine
This protocol is a representative procedure for the amination of 2,6-dihalopyrazines.[3]
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Copper(I) Oxide (Cu₂O) (catalyst)
Procedure:
-
A mixture of this compound (1.0 eq) and a large excess of aqueous ammonia is placed in a sealed pressure vessel.
-
A catalytic amount of copper(I) oxide is added.
-
The vessel is heated to 150-180 °C for 12-24 hours.
-
After cooling, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to give the crude product.
-
The product is purified by recrystallization from water or ethanol to afford pure 2,6-diaminopyrazine.
Characterization Data for 2,6-Diaminopyrazine:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.38 (s, 2H), 5.95 (s, 4H, NH₂).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 153.2, 128.7.
-
MS (ESI): m/z 111.1 [M+H]⁺.
Visualizations
The following diagrams illustrate the synthetic workflows for the described compound classes.
Caption: General synthetic pathways from 2,6-dihalopyrazines.
Conclusion
This guide provides a comparative overview of the synthesis and characterization of three distinct classes of novel compounds derived from this compound. The presented data and experimental protocols offer a valuable starting point for researchers interested in exploring the chemical space around the pyrazine scaffold for the development of new functional molecules and potential therapeutic agents. Further investigation into the biological activities of these and related derivatives is warranted to fully elucidate their potential in drug discovery.
References
A Comparative Analysis of Palladium Catalysts for the Cross-Coupling of 2,6-Dibromopyrazine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of Pyrazine Derivatives
The functionalization of the pyrazine core is a cornerstone in the development of novel pharmaceuticals, agrochemicals, and functional materials. As a versatile building block, 2,6-dibromopyrazine offers two reactive sites for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst and reaction conditions is paramount, directly influencing reaction efficiency, yield, and selectivity for mono- or di-substituted products. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with this compound, supported by experimental data to inform catalyst selection and reaction optimization.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the performance of various palladium catalysts in the cross-coupling of this compound and its close analog, 2,6-dibromopyridine. The data is compiled from various sources to provide a comparative overview. Direct comparison should be made with caution as reaction conditions and coupling partners may vary.
Table 1: Suzuki-Miyaura Coupling of 2,6-Dihalopyrazines/Pyridines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Product | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 2,6-dibromopyridine | Mono-arylated | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | 2,6-dibromopyridine | Di-arylated | High |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | 2,6-dibromopyridine | Di-arylated | Good to Better |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | 2,6-dibromopyridine | Mono-arylated | Effective |
| PEPPSI-Pd-NHC | - | K₂CO₃ | DMF/H₂O | 100 | 1 | 2,6-dibromopyridine | Di-arylated | >99 |
Table 2: Buchwald-Hartwig Amination of 2,6-Dihalopyrazines/Pyridines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Amine | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOBu-t | Toluene | 80 | 4 | 2-bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | 60 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 3 | N-methyl-4-bromo-7-azaindole | Benzamide | 95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 6 | N-methyl-4-bromo-7-azaindole | D-alanine methyl ester | Trace |
| Pd(OAc)₂ | dppp | NaOBu-t | Toluene | 80 | N/A | 2-bromopyridines | Volatile amines | 55-98 |
Table 3: Sonogashira Coupling of 2,6-Dihalopyrazines/Pyridines
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Alkyne | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 60-80 | N/A | 2,6-dibromopyridine | Terminal alkyne | N/A |
| Pd(OAc)₂/Ligand | CuI | i-Pr₂NH | Toluene | RT-80 | N/A | Aryl Bromides | Terminal Alkynes | High |
| PdCl₂(PPh₃)₂ | CuI | N,N,N',N'-tetramethyl guanidine | HEP | 60 | 1 | Iodobenzene | Phenylacetylene | High |
Table 4: Heck Coupling of 2,6-Dihalopyrazines/Pyridines with Alkenes
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Alkene | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 80 | 2 | Aryl Bromides | Styrene derivatives | 30-84 |
| 3% Pd/C | - | K₃PO₄ | Water | 100 | 10 | 4-bromoanisole | Acrylic acid | Moderate to Good |
| Pd(OAc)₂ | Imidazole-based SPO | K₂CO₃ | DMF | 60 | 12 | Aryl Halides | Olefins | Excellent |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-2.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). The flask is sealed with a septum and evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of inert gas, the palladium precursor and the ligand are added. Anhydrous, degassed solvent is then added via syringe. The sealed flask is placed in a preheated oil bath at the specified temperature and stirred vigorously for the indicated time. Reaction progress can be monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination:
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst, the phosphine ligand, and the base (e.g., NaOBu-t) to an oven-dried Schlenk flask equipped with a magnetic stir bar. The flask is sealed with a septum. Outside the glovebox, the anhydrous, degassed solvent is added via syringe, followed by the amine (1.1-1.2 equiv.). The reaction mixture is then heated to the desired temperature with vigorous stirring. The progress of the reaction is monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling:
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) co-catalyst (e.g., CuI). Anhydrous, degassed solvent (e.g., DMF or THF) is added, followed by a suitable base (e.g., Et₃N or i-Pr₂NH, 2.0 equiv.). The mixture is degassed by bubbling with an inert gas for 10-15 minutes. The terminal alkyne (1.1-2.2 equiv.) is then added dropwise. The reaction mixture is heated to the specified temperature and monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
General Procedure for Heck Coupling:
In a sealed tube, this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (if applicable), the base (e.g., K₂CO₃ or Et₃N, 2.5 mmol), and the specified solvent (5 mL) are combined. The alkene (e.g., styrene, 2.5 mmol) is then added. The tube is sealed, and the mixture is heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography on silica gel.
Visualizing the Process
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
A Comparative Guide to the Functionalization of 2,6-Dibromopyrazine: Reaction Mechanisms and Experimental Data
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a crucial heterocyclic motif present in numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of substituted pyrazines, such as 2,6-dibromopyrazine, is a key step in the synthesis of novel compounds with diverse biological and chemical properties. This guide provides an objective comparison of the primary reaction mechanisms for the transformation of this compound, supported by experimental data to aid in the selection of optimal synthetic routes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of carbon-carbon and carbon-heteroatom bonds with this compound. The choice of catalyst, ligand, base, and solvent is critical for controlling selectivity (mono- vs. di-substitution) and achieving high yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between this compound and organoboron compounds. Careful control of reaction conditions allows for selective mono- or di-arylation.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of 2,6-Dihalopyridines/Pyrazines
| Catalyst/Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High | [1] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High | [1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective | [1] |
Experimental Protocol: General Procedure for Di-Arylation of this compound via Suzuki-Miyaura Coupling
-
In a Schlenk flask, dissolve this compound (1.0 equiv) and the arylboronic acid (2.2-2.5 equiv) in a degassed solvent system (e.g., 1,4-Dioxane/H₂O).
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.
-
Add the base (e.g., K₃PO₄, 3.0-4.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture under a counterflow of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in synthesizing alkynyl-substituted pyrazines.
Comparison of Catalysts for Sonogashira Coupling of Haloarenes
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 1.5 | 97 (for iodobenzene) | [2] |
| Pd₂(dba)₃ | PPh₃/CuI | Et₃N | Toluene | 80 | - | 80 (for tetraethynylporphyrin) | [2] |
| Pd/C | - | K₂CO₃ | 95% EtOH | 50 | 5 | Good (for aryl bromides) | [2] |
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., Et₃N, 2.0 equiv).
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between room temperature and 80 °C, depending on the reactivity of the substrates.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a diverse range of arylamines from this compound.
Comparison of Catalysts for Buchwald-Hartwig Amination of Haloarenes
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | K₃PO₄ | Toluene | 100 | 12 | High | [2] |
| Pd₂(dba)₃ | SPhos | NaOtBu | Dioxane | 80 | 18 | High | [2] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | Good | [4] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
-
In a glovebox, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., X-Phos) to a dry Schlenk tube.
-
Add the base (e.g., NaOtBu or K₃PO₄).
-
Seal the tube with a septum.
-
Outside the glovebox, add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.1-1.5 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[5]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Copper-Catalyzed C-N Cross-Coupling (Ullmann Condensation)
The Ullmann condensation offers a palladium-free alternative for the formation of C-N bonds, utilizing a copper catalyst. This method can be particularly advantageous for its cost-effectiveness.[6]
Comparison of Palladium- and Copper-Catalyzed Aminations
| Catalyst System | Advantages | Disadvantages |
| Palladium-based | High efficiency, broad substrate scope, mild reaction conditions.[4] | Higher cost, potential for palladium contamination in the final product. |
| Copper-based (Ullmann) | Lower cost, reduced immunotoxicity concerns.[6] | Often requires higher temperatures and longer reaction times, may have a more limited substrate scope compared to palladium systems.[6] |
Experimental Protocol: Microwave-Assisted Copper-Catalyzed Diamination of this compound
-
In a microwave reaction vessel, combine this compound (1.0 equiv), the amine (excess, e.g., 6 equiv), CuI (catalyst), DMPAO (ligand), and K₂CO₃ (base).
-
Add deionized water to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 118-200 °C for approximately 2.5 hours.
-
After cooling, the product can be isolated and purified using standard techniques such as extraction and column chromatography.[6]
Caption: Experimental workflow for microwave-assisted Ullmann amination.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) provides a direct method for the functionalization of this compound, particularly with strong nucleophiles. The electron-deficient nature of the pyrazine ring facilitates this reaction.
General Reactivity and Conditions
The SNAr reaction on this compound is favored by the presence of two electron-withdrawing nitrogen atoms in the pyrazine ring. Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the bromide ions. The reaction typically proceeds under basic conditions and may require elevated temperatures. The second substitution is generally more difficult than the first due to the introduction of an electron-donating group.
Experimental Protocol: General Procedure for SNAr of this compound with a Nucleophile
-
To a solution of this compound (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the nucleophile (1.0-2.2 equiv).
-
If the nucleophile is not used in its salt form, add a base (e.g., NaH, K₂CO₃) to generate the nucleophile in situ.
-
Heat the reaction mixture to a temperature ranging from room temperature to 150 °C, depending on the nucleophile's reactivity.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General mechanism for the SNAr reaction on this compound.
This guide provides a comparative overview to assist researchers in selecting the most appropriate synthetic strategy for the functionalization of this compound. The choice of reaction will depend on the desired substituent, required selectivity, and available resources. The provided experimental protocols serve as a starting point for the development of specific synthetic procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 2,6-Dibromopyrazine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2,6-dibromopyrazine derivatives against other alternatives, supported by available experimental data and detailed methodologies.
The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The strategic introduction of bromine atoms at the 2 and 6 positions of the pyrazine ring can significantly influence the molecule's electronic properties and biological interactions, making these derivatives intriguing candidates for drug discovery. This guide synthesizes the current understanding of the biological activities of this compound derivatives, drawing comparisons with structurally related compounds to highlight their therapeutic promise.
Antimicrobial and Antifungal Efficacy
Halogenated pyrazine compounds have emerged as promising antimicrobial and antifungal agents.[2][3] While specific data for a wide range of this compound derivatives are limited, studies on analogous brominated pyrazine chalcones indicate their potential to inhibit the growth of various pathogenic fungi and bacteria.
Comparative Analysis of In Vitro Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative halogenated pyrazine-based chalcones, offering a comparative baseline for the potential efficacy of this compound derivatives.
Table 1: Antimicrobial and Antifungal Activity of Halogenated Pyrazine Chalcones
| Compound/Strain | Candida glabrata (MIC in µmol/L) | Trichophyton interdigitale (MIC in µmol/L) | Staphylococcus sp. | Reference |
| 2-Bromo Substituted Pyrazine Chalcone | Growth Inhibition Observed | Growth Inhibition Observed | Not Reported | [2][3] |
| 2-Chloro Substituted Pyrazine Chalcone | Growth Inhibition Observed | 3.9 | Highest Inhibitory Effect | [2][3] |
| Fluconazole (Standard) | - | 6.51 | - | [2] |
Experimental Protocols
To ensure the reproducibility and validation of biological activity studies, detailed experimental protocols are essential.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Fungal strains are cultured on Sabouraud Dextrose Agar at 35°C for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium within a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension and incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.[2]
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial strains are grown on Mueller-Hinton Agar at 37°C for 18-24 hours. A bacterial suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.
-
Compound Preparation: Test compounds are serially diluted in Mueller-Hinton Broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension and incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
Anticancer Potential and Mechanism of Action
Pyrazine derivatives are a well-established class of anticancer agents, often exerting their effects by modulating key signaling pathways involved in cell growth and survival.[1] Although specific mechanistic studies on this compound derivatives are scarce, their structural similarity to known kinase inhibitors suggests a potential role in targeting dysregulated cancer signaling.
Conceptual Signaling Pathway
A plausible mechanism of action for the anticancer activity of this compound derivatives is the inhibition of protein kinases, such as those in the PI3K/Akt/mTOR pathway, which is frequently overactive in various cancers.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Drug Discovery and Evaluation Workflow
The journey from a promising chemical scaffold to a clinically viable drug involves a rigorous and systematic process of synthesis, screening, and optimization.
References
A Comparative Guide to the Reactivity of 2,6-Dibromopyrazine and Other Dihalopyrazines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyrazine scaffolds is a cornerstone in the synthesis of a vast array of bioactive molecules and functional materials. Dihalopyrazines, in particular, serve as versatile building blocks, offering two reactive sites for the introduction of diverse substituents through cross-coupling reactions. Among these, 2,6-dibromopyrazine is a key intermediate, and its reactivity profile, when compared to other dihalopyrazines, dictates its utility in specific synthetic strategies. This guide provides an objective comparison of this compound with other common dihalopyrazines—namely 2,5-dibromopyrazine, 2,3-dichloropyrazine, and 2,5-dichloropyrazine—in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
General Reactivity Principles
The reactivity of dihalopyrazines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the nature of the halogen and its position on the pyrazine ring.
-
Nature of the Halogen: The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, follows the reverse order: I > Br > Cl. This means that brominated pyrazines are generally more reactive than their chlorinated counterparts, often requiring milder reaction conditions and lower catalyst loadings.
-
Position of the Halogen: The electronic properties of the pyrazine ring influence the reactivity of the C-X bonds. The carbon atoms adjacent to the nitrogen atoms (positions 2, 3, 5, and 6) are more electron-deficient and thus more susceptible to oxidative addition than the carbon atoms at the beta-positions.
Comparative Performance in Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of this compound and other dihalopyrazines in key cross-coupling reactions. The data presented is a compilation from various sources and aims to provide a relative sense of reactivity and potential yields. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the context of dihalopyrazines, it is widely used to introduce aryl, heteroaryl, and vinyl substituents.
Data Summary: Suzuki-Miyaura Coupling of Dihalopyrazines with Phenylboronic Acid
| Dihalopyrazine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield of Mono-arylated Product (%) | Citation |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | - | - | Satisfactory yields reported | [1] |
| 2,5-Dibromopyrazine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Good to excellent yields for double coupling | [2] |
| 2,3-Dichloropyrazine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | ACN/H₂O | Reflux | - | ~50% (unselective mixture) | [3] |
| 2,6-Dichloropyrazine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | ACN/H₂O | Reflux | - | ~50% (unselective mixture) | [3] |
Discussion of Reactivity:
Regioselectivity is a key consideration for unsymmetrical dihalopyrazines like 2,3-dichloropyrazine. Studies have shown that coupling often occurs preferentially at the more sterically accessible and electronically favorable position. For instance, with sterically hindered boronic acids, selective mono-substitution at one of the chloro positions in 2,3-dichloropyrazine can be achieved[3].
Experimental Protocol: General Procedure for Mono-arylation of 2,6-Dibromopyridine (as an analogue for this compound)
This protocol is a general guideline for the selective mono-arylation of 2,6-dibromopyridine using an N-heterocyclic carbene (NHC) ligand, which has been shown to be effective in suppressing di-substitution.
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (0.1 mol%)
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (0.1 mol%)
-
K₂CO₃ (2.0 equiv)
-
Acetonitrile (MeCN) and Water (degassed)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2,6-dibromopyridine, arylboronic acid, and K₂CO₃.
-
In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ and IPr.
-
Add the catalyst precursor to the Schlenk flask.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed MeCN/H₂O solvent mixture (e.g., 5:1 v/v) via syringe.
-
Stir the reaction mixture at room temperature for 24 hours or until completion, as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines.
Data Summary: Buchwald-Hartwig Amination of Dihalopyrazines with Aniline
| Dihalopyrazine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield of Mono-aminated Product (%) | Citation |
| This compound | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | - | Good to excellent yields reported for analogues | [5] |
| 2,3-Dichloropyrazine | - | - | - | - | - | Data not readily available | |
| 2,5-Dichloropyrazine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | - | Moderate to good yields | [6] |
Discussion of Reactivity:
Similar to the Suzuki-Miyaura coupling, the C-Br bond of this compound is expected to be more reactive than the C-Cl bonds of dichloropyrazines in Buchwald-Hartwig aminations. While direct comparative data is scarce, protocols for the amination of 2-bromopyridines, which are structurally similar to bromopyrazines, are well-established and generally proceed with high yields[7]. For 2,5-dichloropyrazine, successful mono-amination has been reported, though it may require more forcing conditions compared to its bromo-analogue. The reactivity of 2,3-dichloropyrazine in Buchwald-Hartwig amination is less documented in readily available literature.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridines (as an analogue for Bromopyrazines)
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Xantphos (3.0 mol%)
-
Cs₂CO₃ (1.4 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add the 2-bromopyridine derivative, amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.
Data Summary: Sonogashira Coupling of Dihalopyrazines with Phenylacetylene
| Dihalopyrazine | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield of Mono-alkynylated Product (%) | Citation |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60-80 | - | Good yields reported for analogues | [8] |
| 2,5-Dibromopyrazine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 24 | 72 (for a similar system) | [9] |
| 2,3-Dichloropyrazine | - | - | - | - | - | Data not readily available | |
| 2,5-Dichloropyrazine | - | - | - | - | - | Data not readily available |
Discussion of Reactivity:
The reactivity trend observed in Suzuki-Miyaura and Buchwald-Hartwig reactions holds for the Sonogashira coupling, with bromopyrazines being more reactive than chloropyrazines. Both 2,6- and 2,5-dibromopyrazine are expected to undergo Sonogashira coupling efficiently. While specific data for the mono-alkynylation of this compound is not provided in a comparative table, protocols for analogous 2,6-dibromopyridine suggest good yields are achievable[8]. For 2,5-dibromopyrazine, good yields have been reported for the coupling with various alkynes. Data for the Sonogashira coupling of dichloropyrazines is less common, likely due to their lower reactivity requiring harsher conditions which might not be compatible with all substrates.
Experimental Protocol: General Procedure for Sonogashira Coupling of Aryl Halides with Phenylacetylene
Materials:
-
Aryl halide (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent and triethylamine.
-
Add the phenylacetylene dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Sonogashira Coupling Catalytic Cycles
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Conclusion
In the realm of dihalopyrazine chemistry, this compound stands out as a highly reactive and versatile building block for the synthesis of complex pyrazine derivatives. Its enhanced reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, compared to its chlorinated counterparts, allows for the use of milder reaction conditions and often leads to higher yields. While 2,5-dibromopyrazine offers similar reactivity, the symmetrical nature of this compound can simplify the product mixtures in mono-substitution reactions. The choice between these dihalopyrazines will ultimately depend on the desired substitution pattern, the required reaction conditions, and the overall synthetic strategy. This guide provides a foundational understanding to aid researchers in making informed decisions for the efficient and selective synthesis of novel pyrazine-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
The Halogen Question: A Cost-Benefit Analysis of 2,6-Dibromopyrazine in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that profoundly impacts the efficiency, cost, and environmental footprint of large-scale synthesis. This guide provides a comprehensive cost-benefit analysis of 2,6-Dibromopyrazine, a versatile heterocyclic building block, in comparison to its chlorinated analog, 2,6-Dichloropyrazine, for industrial applications.
The pyrazine core is a privileged scaffold in medicinal chemistry and agrochemicals, with numerous commercial products containing this N-heterocycle.[1][2] Consequently, functionalized pyrazine intermediates are of significant industrial importance. Both this compound and 2,6-Dichloropyrazine serve as key precursors for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[3][4] This analysis delves into the critical factors that guide the selection between these two halogenated pyrazines for large-scale production.
At a Glance: Key Performance and Cost Comparison
The primary trade-off between this compound and 2,6-Dichloropyrazine lies in the balance between reactivity and cost. Brominated aromatics are generally more reactive than their chlorinated counterparts in common cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, this performance advantage often comes at a higher raw material cost.
| Parameter | This compound | 2,6-Dichloropyrazine | Rationale & Implications |
| Reactivity | Higher | Lower | The weaker C-Br bond in this compound facilitates faster oxidative addition to the palladium catalyst, often leading to more efficient reactions.[4] |
| Typical Reaction Temp. | Lower | Higher | Milder conditions for the bromo-derivative can reduce energy costs and minimize the formation of thermal degradation byproducts. |
| Catalyst Loading | Potentially Lower | Typically Higher | The higher reactivity of this compound may allow for a reduction in the amount of expensive palladium catalyst required, partially offsetting its higher initial cost. |
| Cost per Mole * | Higher | Lower | 2,6-Dichloropyrazine is generally more economical on a per-mole basis, making it an attractive option for cost-sensitive projects.[5][6][7][8] |
| Environmental Impact | Concerns over brominated organics | Concerns over chlorinated organics | Both require careful waste management, with regulations in place for halogenated waste streams.[9][10] |
Note: Bulk pricing is subject to significant variation based on supplier, quantity, and market conditions. The stated cost relationship is based on currently available catalog prices for kilogram quantities and should be confirmed with direct quotes for industrial-scale procurement.
Experimental Protocols: A Comparative Case Study
To provide a practical comparison, we present hypothetical kilogram-scale protocols for the synthesis of 2,6-di(1H-pyrazol-1-yl)pyrazine, a common ligand scaffold, using both starting materials. The protocol for 2,6-Dichloropyrazine is adapted from a known procedure.[11] The protocol for this compound is projected based on the higher reactivity of the C-Br bond, likely allowing for milder conditions.
Protocol 1: Synthesis of 2,6-di(1H-pyrazol-1-yl)pyrazine from 2,6-Dichloropyrazine
-
Reaction Setup: A 200 L glass-lined reactor is charged with 2,6-Dichloropyrazine (10.0 kg, 67.1 mol), 1H-pyrazole (10.0 kg, 146.9 mol), and potassium carbonate (27.7 kg, 200.4 mol) in dimethylformamide (DMF, 100 L).
-
Reaction Conditions: The mixture is heated to 120°C and stirred for 24 hours. Reaction progress is monitored by HPLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to 60°C and water (100 L) is added. The resulting slurry is stirred for 2 hours and then filtered. The collected solid is washed with water (2 x 50 L) and dried under vacuum at 60°C to yield the crude product. The crude product is then recrystallized from ethanol to afford pure 2,6-di(1H-pyrazol-1-yl)pyrazine.
-
Expected Yield: 85-90%
Protocol 2: Projected Synthesis of 2,6-di(1H-pyrazol-1-yl)pyrazine from this compound
-
Reaction Setup: A 200 L glass-lined reactor is charged with this compound (15.9 kg, 67.1 mol), 1H-pyrazole (10.0 kg, 146.9 mol), and potassium carbonate (27.7 kg, 200.4 mol) in dimethylformamide (DMF, 100 L).
-
Reaction Conditions: The mixture is heated to 100°C and stirred for 12 hours. Reaction progress is monitored by HPLC.
-
Work-up and Purification: The work-up and purification procedure is identical to that of Protocol 1.
-
Projected Yield: 90-95%
Visualization of the Synthetic Workflow
The following diagram illustrates the generalized workflow for the synthesis of 2,6-di(1H-pyrazol-1-yl)pyrazine from a dihalopyrazine precursor.
Logical Decision Framework
The choice between this compound and 2,6-Dichloropyrazine for a large-scale synthesis campaign is a multi-faceted decision. The following diagram outlines a logical framework to guide this selection process.
Conclusion and Recommendations
The selection of this compound versus 2,6-Dichloropyrazine is not a one-size-fits-all decision. For projects where the cost of raw materials is the primary driver and the subsequent reaction steps can tolerate higher temperatures and potentially longer reaction times, 2,6-Dichloropyrazine is likely the more prudent choice. Its lower purchase price provides a significant upfront economic advantage.
Conversely, for the synthesis of high-value active pharmaceutical ingredients (APIs) or complex intermediates where process efficiency, throughput, and the avoidance of harsh conditions are paramount, This compound presents a compelling case. The potential for milder reaction conditions, reduced catalyst loading, and shorter cycle times can lead to overall process cost savings that may outweigh its higher initial price. Furthermore, for thermally sensitive substrates, the use of the more reactive brominated intermediate may be enabling.
Ultimately, for critical large-scale manufacturing processes, a parallel process development study using both starting materials is the most robust approach to definitively determine the most economically and environmentally favorable route for a specific application. This allows for a direct, data-driven comparison of all relevant process parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Dichloropyrazine, 98% | Fisher Scientific [fishersci.ca]
- 3. genprice.com [genprice.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,6-Dichloropyrazine | 4774-14-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. indiamart.com [indiamart.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. epa.gov [epa.gov]
- 10. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 11. Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes - White Rose Research Online [eprints.whiterose.ac.uk]
The Versatility of 2,6-Dibromopyrazine in Organic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the pyrazine scaffold is a privileged heterocycle, frequently encountered in pharmaceuticals, agrochemicals, and functional materials. Among the various pyrazine-based building blocks, 2,6-dibromopyrazine stands out as a versatile and reactive intermediate. Its two bromine atoms serve as handles for a wide array of chemical transformations, allowing for the construction of complex molecular architectures. This guide provides a comprehensive literature review of the applications of this compound in organic synthesis, with a comparative analysis of its performance against alternative reagents, supported by experimental data and detailed protocols.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound readily participates in these transformations, offering a platform for the introduction of diverse substituents. The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, making this compound a more reactive substrate than its chloro-analogue under similar conditions.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron reagent and an organic halide. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups. The ability to perform selective mono- or di-arylation is a key advantage, controlled by stoichiometry and reaction conditions.
Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 100 | 12 | ~85 (mono-arylated) | Adapted from[2] |
| 2,6-Dichloropyrazine | Phenylboronic acid (1.2 eq) | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene/H₂O (10:1) | 110 | 18 | ~70 (mono-arylated) | [3] |
| 2,6-Dibromopyridine | Phenylboronic acid (1.1 eq) | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | Na₂CO₃ (2 eq) | DME/H₂O (3:1) | 80 | 6 | 92 (mono-arylated) | [4] |
Experimental Protocol: Mono-arylation of this compound via Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with this compound (1.0 mmol), phenylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The flask is evacuated and backfilled with argon three times. A degassed mixture of toluene (8 mL) and water (2 mL) is then added. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-bromo-6-phenylpyrazine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted pyrazines. These products are valuable intermediates for further transformations or as final targets in materials science and medicinal chemistry.
Comparative Data for Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene (1.2 eq) | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%) | Et₃N | THF | 60 | 8 | ~80 (mono-alkynylated) | Adapted from[5][6] |
| 2,6-Dichloropyrazine | Phenylacetylene (1.5 eq) | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | i-Pr₂NH | DMF | 80 | 12 | ~65 (mono-alkynylated) | [3] |
| 2,6-Dibromopyridine | Phenylacetylene (1.1 eq) | Pd(PPh₃)₄ (2 mol%), CuI (4 mol%) | Et₃N | Toluene | 70 | 4 | 95 (mono-alkynylated) | [7] |
Experimental Protocol: Sonogashira Coupling of this compound
To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL) are added dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol) and copper(I) iodide (0.05 mmol). The reaction mixture is stirred at 60 °C under an argon atmosphere for 8 hours. After completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This compound can be selectively mono- or di-aminated, providing access to a variety of substituted aminopyrazines, which are important pharmacophores.
Comparative Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine (1.2 eq) | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu (1.4 eq) | Toluene | 100 | 16 | ~90 (mono-aminated) | Adapted from[8][9] |
| 2,6-Dichloropyrazine | Aniline (1.5 eq) | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | K₃PO₄ (2 eq) | Dioxane | 120 | 24 | ~75 (mono-aminated) | [3] |
| 2,6-Dibromopyridine | n-Butylamine (1.1 eq) | Pd(OAc)₂ (1 mol%), BINAP (1.5 mol%) | NaOtBu (1.3 eq) | Toluene | 80 | 8 | 98 (mono-aminated) | [8] |
Experimental Protocol: Mono-amination of this compound
An oven-dried Schlenk tube is charged with this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL) and morpholine (1.2 mmol) are then added. The tube is sealed and the mixture is heated at 100 °C for 16 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography to give the desired product.
Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the pyrazine ring, further enhanced by the two bromine atoms, makes this compound susceptible to nucleophilic aromatic substitution. This allows for the direct displacement of one or both bromine atoms by various nucleophiles.
Comparative Data for SNAr Reactions
| Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| This compound | Sodium methoxide | MeOH, reflux | ~95 (mono-substitution) | Adapted from general principles[10] |
| 2,6-Dichloropyrazine | Sodium methoxide | MeOH, reflux | ~80 (mono-substitution) | Adapted from general principles[10] |
| 2,6-Dibromopyridine | Piperidine | 150 °C, neat | ~70 (mono-substitution) | [11] |
Experimental Protocol: Methoxylation of this compound
To a solution of this compound (1.0 mmol) in methanol (10 mL) is added sodium methoxide (1.1 mmol). The reaction mixture is heated at reflux for 6 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by crystallization or column chromatography.
Other Important Cross-Coupling Reactions
Beyond the most common examples, this compound is also a suitable substrate for other palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.
-
Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. This compound can be coupled with various aryl, vinyl, or alkyl stannanes.[12]
-
Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organic halide. This method is known for its high functional group tolerance.[13]
-
Ullmann Condensation: This copper-catalyzed reaction can be used for the formation of C-O, C-N, and C-S bonds, providing an alternative to palladium-catalyzed methods, particularly for amination reactions.[14]
Alternative Starting Materials
While this compound is a versatile building block, other dihalopyrazines and related heterocycles can also be employed for the synthesis of 2,6-disubstituted pyrazines.
-
2,6-Dichloropyrazine: Generally less reactive than the dibromo analogue, it can be advantageous in terms of cost and for achieving selective mono-functionalization under more forcing conditions.[3]
-
2-Amino-6-bromopyrazine: This commercially available or readily synthesized intermediate allows for the introduction of a nitrogen-based substituent from the outset, followed by functionalization of the remaining bromine atom.[15][16]
-
Pyrazine-2,6-dicarboxylic acid: This compound can be converted to the corresponding dihalide or used in other transformations to introduce substituents at the 2 and 6 positions.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its two reactive bromine atoms allow for a wide range of functionalization reactions, most notably palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. The generally higher reactivity of the C-Br bond compared to the C-Cl bond makes this compound a preferred substrate for many transformations, often allowing for milder reaction conditions and higher yields. The ability to achieve selective mono- or di-functionalization further enhances its utility in the construction of complex pyrazine-containing molecules for applications in drug discovery, agrochemicals, and materials science. The choice between this compound and its alternatives will depend on factors such as desired reactivity, selectivity, and cost considerations for a specific synthetic target.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]
- 16. Synthesis of 2-amino-6-bromopyridine - Master's thesis - Dissertation [dissertationtopic.net]
Safety Operating Guide
Navigating the Safe Disposal of 2,6-Dibromopyrazine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,6-Dibromopyrazine, a halogenated heterocyclic compound. Adherence to these procedures is critical for minimizing environmental impact and safeguarding laboratory personnel.
I. Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Use proper glove removal technique to avoid skin contact.[2]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Lab Coat: A lab coat should be worn to protect from accidental splashes.
-
Respiratory Protection: If handling large quantities or if dust formation is likely, a dust mask or a NIOSH/MSHA approved respirator should be used.[1][2]
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
II. Segregation and Collection of this compound Waste
Proper segregation of chemical waste is a cornerstone of safe laboratory practice.[4] Halogenated organic compounds, such as this compound, must be collected separately from non-halogenated waste streams.[3][5][6]
Waste Segregation Protocol:
-
Designated Waste Container: Use a dedicated, clearly labeled, and compatible waste container for "Halogenated Organic Waste."[5] The container should be in good condition with a secure, screw-on cap.[6][7]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[3] Do not use abbreviations or chemical formulas.[5]
-
Collection:
-
Solid Waste: Collect solid this compound waste in a designated solid waste container.[4]
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as gloves, weigh boats, and absorbent pads, should also be disposed of in the designated hazardous waste container.[6]
-
Rinsate: When cleaning glassware that has come into contact with this compound, rinse with a suitable solvent (e.g., acetone). This rinsate must be collected as halogenated hazardous waste.[3]
-
III. Storage of this compound Waste
Proper storage of hazardous waste is regulated and essential for maintaining a safe laboratory.
Storage Guidelines:
-
Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation.[7][8]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[7][9] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]
-
Inspections: The SAA should be inspected weekly for any signs of leakage from the containers.[7]
IV. Disposal Procedures
The disposal of this compound must be handled by a licensed chemical waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][9]
Step-by-Step Disposal Protocol:
-
Waste Collection Request: Once the hazardous waste container is full or ready for disposal, submit a waste collection request form to your institution's Environmental Health and Safety (EHS) office or equivalent department.[9]
-
Packaging for Pickup: Ensure the waste container is securely sealed and properly labeled. If required by your institution, place the container in secondary containment.
-
Documentation: Complete any necessary waste inventory sheets or tags provided by your EHS office. This documentation typically includes the chemical name, quantity, and hazard information.
-
Scheduled Pickup: Your institution's EHS department will arrange for the pickup and transportation of the hazardous waste to a licensed treatment, storage, and disposal facility (TSDF).
V. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Parameter | Value/Guideline | Source |
| Physical State | Solid | |
| Melting Point | 51-52°C | |
| Boiling Point | 233.6°C at 760 mmHg | |
| pH (Aqueous Solution) | Not specified; however, corrosive materials (pH ≤ 2 or ≥ 12.5) require special handling. | [8] |
| Flash Point | Not specified; however, ignitable liquids (flash point < 140°F) require segregation. | [8] |
| SAA Accumulation Limit | Max 55 gallons of hazardous waste or 1 quart of acutely toxic waste. | [8] |
| Empty Container Rinsing | Triple rinse with a suitable solvent; collect rinsate as hazardous waste. | [9] |
VI. Experimental Workflow for Disposal
The following diagram illustrates the procedural workflow for the proper disposal of this compound waste from the point of generation to final disposal.
Caption: Procedural flow for the safe disposal of this compound waste.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet for the most comprehensive information.
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-Dibromopyrazine
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 2,6-Dibromopyrazine (CAS No. 23229-25-6). Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Hazard Analysis and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that can cause skin, eye, and respiratory irritation.[1][2][3] Some safety data sheets also indicate potential for acute oral toxicity and long-term adverse effects on aquatic life.[1] Therefore, a stringent personal protective equipment (PPE) protocol is mandatory.
PPE Selection Guide
A thorough risk assessment of the specific procedures being performed should guide the selection of appropriate PPE.[1] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Notes |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should be worn at all times when handling the solid or solutions. A face shield is required when there is a risk of splashing or dust generation.[1] Eyewear must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[2][3] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Select gloves based on an evaluation of the potential hazards, duration of use, and the physical conditions of the workplace.[1][2] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2] |
| Lab coat or chemical-resistant coveralls | Wear appropriate protective clothing to prevent skin exposure.[1][2] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[1] | |
| Closed-toe shoes | Leather or canvas shoes are not recommended. Chemical-resistant boots may be necessary for spill cleanup.[1][4] | |
| Respiratory Protection | NIOSH/MSHA-approved respirator | To be used if ventilation is inadequate or for spill cleanup.[1] All handling of the solid powder should be conducted in a certified chemical fume hood to minimize inhalation of dust.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step workflow must be followed.
Preparation
-
Locate Safety Equipment: Before beginning any work, ensure that a fully stocked eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]
-
Engineering Controls: All weighing, transferring, and handling of solid this compound must be performed within a certified chemical fume hood to control airborne dust.[1]
-
Gather Materials: Assemble all necessary equipment and reagents before introducing the chemical to the work area.
Handling
-
Don PPE: Put on all required personal protective equipment as outlined in the PPE Selection Guide.
-
Avoid Contact: Avoid all personal contact with the chemical, including inhalation of dust and contact with skin and eyes.[1]
-
Prevent Dust Formation: Use non-sparking tools and handle the solid material gently to avoid generating dust.[1][5]
-
Maintain Container Integrity: Keep the container of this compound tightly closed when not in use.[1]
-
No Personal Items: Do not eat, drink, or smoke in the handling area.[1]
Post-Handling
-
Decontamination: Thoroughly clean the work area after use.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper management of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), in a dedicated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
Disposal Procedure
-
Licensed Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
-
Prohibited Disposal: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.
-
Container Decontamination: Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes before disposal.
-
Regulatory Compliance: Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
Caption: Decision-making process for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


